1-Cyclohexyl-3-(4-methylphenyl)urea
説明
特性
CAS番号 |
89609-46-1 |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC名 |
1-cyclohexyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C14H20N2O/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17) |
InChIキー |
BLRWQLNOZYSUKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
製品の起源 |
United States |
Preliminary Toxicity Screening of 1-Cyclohexyl-3-(4-methylphenyl)urea: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug development, substituted ureas such as 1-cyclohexyl-3-(4-methylphenyl)urea (CAS 89609-46-1) have emerged as potent pharmacological scaffolds, most notably utilized as soluble epoxide hydrolase (sEH) inhibitors. However, the exact structural features that confer their therapeutic efficacy also introduce specific toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to move beyond a simple checklist of assays. Here, we outline a rigorous, mechanism-driven preliminary toxicity screening protocol designed to systematically de-risk this compound by understanding the causality behind its biological interactions.
Chemical Rationale & Toxicological Liabilities
Understanding a molecule's architecture is the foundational step in predictive toxicology. 1-Cyclohexyl-3-(4-methylphenyl)urea consists of three critical domains, each requiring targeted safety validation:
-
Cyclohexyl Group : Confers high lipophilicity and metabolic stability. While beneficial for target engagement, excessive lipophilicity often correlates with off-target promiscuity, particularly hERG channel blockade in cardiac tissues[1][2].
-
Urea Core : Provides essential hydrogen-bonding interactions but can be susceptible to enzymatic hydrolysis under specific physiological conditions.
-
p-Tolyl Group : The para-methylphenyl moiety is a known structural alert. It is highly susceptible to benzylic oxidation by hepatic cytochrome P450 (CYP) enzymes. This metabolic pathway can generate reactive electrophilic intermediates (such as quinone methides) that deplete intracellular glutathione (GSH), leading to severe oxidative stress and hepatotoxicity[3][4].
Fig 1. Proposed CYP450-mediated bioactivation pathway leading to hepatotoxicity.
Tiered Screening Strategy
To prevent late-stage clinical attrition, we employ a self-validating, tiered screening workflow. Rather than merely cataloging cell death, this approach isolates the specific physiological mechanisms of toxicity, ensuring that every protocol validates the findings of the previous tier.
Fig 2. Tiered preliminary toxicity screening workflow for urea derivatives.
Tier 2: In Vitro Hepatotoxicity
Causality : Because the primary liability of the p-tolyl group is CYP-mediated bioactivation, screening must be conducted in metabolically competent cell lines. HepG2 cells retain functional hepatic enzymes, making them the ideal model to capture metabolite-driven toxicity that would be entirely missed in standard fibroblast models[3].
Step-by-Step Methodology: CellTiter-Glo Luminescent Cell Viability Assay
-
Cell Seeding : Seed HepG2 cells at 1×104 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2 .
-
Compound Preparation : Dissolve 1-cyclohexyl-3-(4-methylphenyl)urea in 100% DMSO to yield a 10 mM stock. Prepare a 10-point serial dilution (0.1 μM to 100 μM). Maintain a final DMSO concentration of ≤ 0.5% (v/v) to eliminate solvent-induced cytotoxicity.
-
Treatment : Replace media with compound-dosed media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine).
-
Incubation : Incubate the treated cells for 48 hours to allow for sufficient metabolic processing.
-
Detection : Equilibrate the plate to room temperature. Add 100 μL of CellTiter-Glo reagent per well to lyse cells and stabilize the luminescent signal (which is directly proportional to ATP levels).
-
Quantification : Measure luminescence via a microplate reader. Calculate the IC 50 using non-linear regression.
Tier 3: Genotoxicity (Ames Test)
Causality : Regulatory agencies mandate the evaluation of DNA-reactive mutagenicity for all novel chemical entities. The Ames test detects point mutations induced by the parent compound or its hepatic metabolites, ensuring the urea core does not degrade into genotoxic byproducts[5].
Step-by-Step Methodology: Bacterial Reverse Mutation Assay (OECD 471)
-
Strain Preparation : Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight.
-
Metabolic Activation : Prepare S9 mix (Aroclor 1254-induced rat liver extract) to simulate mammalian hepatic metabolism.
-
Exposure : In sterile test tubes, combine 100 μL of bacterial suspension, 50 μL of the test compound (dosed up to 5000 μ g/plate ), and 500 μL of S9 mix (or phosphate buffer for -S9 conditions).
-
Plating : Add 2 mL of molten top agar containing trace amounts of histidine/tryptophan. Vortex and pour onto minimal glucose agar plates.
-
Incubation & Scoring : Incubate at 37°C for 48–72 hours. Count revertant colonies. A positive mutagenic signal is defined as a dose-dependent, reproducible increase in revertant colonies ( ≥ 2-fold over the vehicle control)[5].
Tier 4: Cardiotoxicity (hERG Screening)
Causality : The lipophilic cyclohexyl moiety increases the probability of the molecule partitioning into the hydrophobic pocket of the hERG potassium channel. Blockade of this channel delays ventricular repolarization, manifesting clinically as QT interval prolongation and potentially fatal arrhythmias[6][7].
Step-by-Step Methodology: Automated Patch-Clamp Electrophysiology (ICH S7B)
-
Cell Preparation : Utilize CHO or HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG) channel.
-
Electrophysiology Setup : Employ an automated patch-clamp platform (e.g., QPatch) to establish a whole-cell configuration.
-
Voltage Protocol : Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.
-
Perfusion : Perfuse 1-cyclohexyl-3-(4-methylphenyl)urea at ascending concentrations (0.1, 1, 10, 30 μM).
-
Data Analysis : Measure the peak tail current amplitude relative to baseline. Calculate the IC 50 for hERG inhibition[7].
Quantitative Data Summary
To facilitate rapid Go/No-Go decision-making, the following table summarizes the key metrics and acceptable safety thresholds for advancing 1-cyclohexyl-3-(4-methylphenyl)urea into in vivo models.
| Assay Category | Target / Model | Key Metric | Acceptable Threshold | Risk Indication |
| Cytotoxicity | HepG2 Cells | IC 50 (ATP viability) | > 50 μM | Hepatotoxicity (CYP-mediated) |
| Genotoxicity | S. typhimurium / E. coli | Revertant Colonies | < 2-fold increase | DNA-reactive Mutagenicity |
| Cardiotoxicity | hERG Channel (HEK293) | IC 50 (Tail Current) | > 30 μM | QT Prolongation / Arrhythmia |
| Physicochemical | In Silico ADME | cLogP | 2.0 – 4.0 | Poor solubility / Promiscuity |
Conclusion
The preliminary toxicity screening of 1-cyclohexyl-3-(4-methylphenyl)urea requires a deliberate focus on its structural liabilities. By systematically evaluating CYP-mediated hepatotoxicity, DNA-reactive mutagenicity, and hERG channel blockade, drug development professionals can establish a robust safety profile. Compounds failing to meet the quantitative thresholds outlined above should be routed back for lead optimization, specifically targeting the modification of the p-tolyl or cyclohexyl groups to widen the therapeutic index.
References[5] Bacterial Reverse Mutation Assay or Ames assay (OECD 471), National Institute of Biology (NIB), 6]">https://www.nib.si[6] Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471), Tox Lab, 1]">https://toxlab.co[1] Potent urea and carbamate inhibitors of soluble epoxide hydrolases, PNAS, 7]">https://www.pnas.org[7] Improved Predictive Power in Cardiac Risk Assessment, Evotec, 3]">https://www.evotec.com[3] Synthesis and Biological Evaluation of Novel Urea- and Guanidine-Based Derivatives for the Treatment of Obesity-Related Hepatic Steatosis, MDPI, 8]">https://www.mdpi.com[8] In Vitro Cardiotoxicity, Creative Bioarray, 4]">https://www.creative-bioarray.com[4] Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid, ACS Publications, 2]">https://pubs.acs.org[2] US8501783B2 - Conformationally restricted urea inhibitors of soluble epoxide hydrolase, Google Patents, https://patents.google.com
Sources
- 1. pnas.org [pnas.org]
- 2. US8501783B2 - Conformationally restricted urea inhibitors of soluble epoxide hydrolase - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 6. Improved Predictive Power in Cardiac Risk Assessment - Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Synthesis Pathways and Chemical Precursors for 1-Cyclohexyl-3-(4-methylphenyl)urea: A Technical Guide
Executive Summary
The development of unsymmetrical ureas is a cornerstone of modern medicinal chemistry and agrochemical synthesis. Urea derivatives frequently serve as robust pharmacophores due to their exceptional metabolic stability, hydrogen-bonding capacity, and lipophilicity[1]. Among these, 1-Cyclohexyl-3-(4-methylphenyl)urea (CAS: 89609-46-1) stands out as a highly stable, lipophilic scaffold. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for synthesizing this specific unsymmetrical urea, contrasting classical isocyanate-based routes with modern, phosgene-free green chemistry paradigms.
Chemical Profiling and Precursor Landscape
The synthesis of 1-Cyclohexyl-3-(4-methylphenyl)urea requires the precise coupling of an aliphatic cyclohexyl moiety with an aromatic p-tolyl group. The inherent difference in nucleophilicity between aliphatic and aromatic amines dictates the retrosynthetic strategy.
To facilitate experimental planning, the physicochemical data of the target compound and its primary precursors are summarized below.
Table 1: Quantitative Chemical Profiles of Target and Precursors
| Compound Name | Role in Synthesis | Molecular Weight ( g/mol ) | CAS Number | Physical State (at RT) | Relative Nucleophilicity |
| 1-Cyclohexyl-3-(4-methylphenyl)urea | Target Product | 232.32 | 89609-46-1 | Solid | N/A |
| Cyclohexylamine | Aliphatic Amine Precursor | 99.17 | 108-91-8 | Liquid | High |
| p-Toluidine (4-Methylaniline) | Aromatic Amine Precursor | 107.15 | 106-49-0 | Solid | Low |
| Cyclohexyl isocyanate | Electrophilic Precursor A | 125.17 | 3173-53-3 | Liquid | N/A |
| p-Tolyl isocyanate | Electrophilic Precursor B | 133.15 | 622-58-2 | Liquid | N/A |
| 1,1'-Carbonyldiimidazole (CDI) | Phosgene Substitute | 162.15 | 530-62-1 | Solid | N/A |
Retrosynthetic Analysis & Pathway Selection
The construction of the unsymmetrical urea core can be achieved through two primary pathways. The classical approach relies on the direct addition of an amine to an isocyanate. While highly efficient, isocyanates are moisture-sensitive and highly toxic. The modern approach utilizes 1,1'-Carbonyldiimidazole (CDI) as a stable, crystalline phosgene substitute to mediate the coupling of two distinct amines [2].
Figure 1: Comparison of classical isocyanate and modern CDI-mediated synthesis pathways.
Causality in Pathway Selection
When choosing the CDI route, the order of reagent addition is not arbitrary; it is dictated by chemical kinetics. p-Toluidine (an aniline derivative) is significantly less nucleophilic than cyclohexylamine due to the delocalization of its nitrogen lone pair into the aromatic ring. If cyclohexylamine were reacted with CDI first, its high reactivity would lead to the rapid formation of the symmetrical 1,3-dicyclohexylurea. By reacting the less nucleophilic p-toluidine with CDI first, we trap the reaction at the stable N-carbamoylimidazole intermediate, preventing symmetrical dimerization [3].
Mechanistic Insights: The Phosgene-Free CDI Paradigm
1,1'-Carbonyldiimidazole (CDI) serves as a masked isocyanate equivalent. Unlike triphosgene, which generates toxic HCl gas upon reaction, CDI liberates imidazole—a mild, non-toxic base that can auto-catalyze the subsequent steps [4].
The mechanism proceeds via a two-step nucleophilic acyl substitution. In the first step, p-toluidine attacks the carbonyl carbon of CDI, expelling one equivalent of imidazole to form N-(p-tolyl)carbamoylimidazole. In the second step, the highly nucleophilic cyclohexylamine attacks this intermediate, expelling the second imidazole molecule to yield the target unsymmetrical urea.
Figure 2: Mechanistic progression of the CDI-mediated unsymmetrical urea synthesis.
Experimental Methodologies
The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints (e.g., FTIR and TLC), the operator can verify the success of each mechanistic step before proceeding, thereby eliminating downstream failures.
Protocol A: Direct Isocyanate Coupling (Classical Route)
This route is preferred when maximum atom economy is required and proper safety infrastructure (fume hoods, inert atmosphere) is available.
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Charge the flask with p-Toluidine (1.07 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).
-
Addition: Cool the solution to 0 °C using an ice bath. Add Cyclohexyl isocyanate (1.25 g, 10.0 mmol) dropwise over 15 minutes via syringe.
-
Self-Validation Checkpoint (FTIR): After 1 hour of stirring at room temperature, take a 0.1 mL aliquot. Run an FTIR spectrum. The reaction is complete when the distinct, intense isocyanate stretch at ~2270 cm⁻¹ completely disappears.
-
Isolation: The product, 1-Cyclohexyl-3-(4-methylphenyl)urea, typically precipitates directly from the DCM as a white solid. Filter the precipitate under vacuum and wash with cold hexanes (2 × 10 mL).
-
Purification: Recrystallize from an Ethyl Acetate/Hexane mixture to yield the pure compound.
Protocol B: CDI-Mediated Coupling (Green Route)
This route is preferred for parallel synthesis libraries or when avoiding highly toxic isocyanates is mandated [3].
Figure 3: Step-by-step experimental workflow for the CDI-mediated synthesis.
-
Intermediate Formation: To a 50 mL vial equipped with a magnetic stir bar, add p-Toluidine (1.07 g, 10.0 mmol) and anhydrous acetonitrile (15 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.62 g, 10.0 mmol) portionwise. Stir at room temperature for 30 minutes.
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture against pure p-toluidine on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting material spot should be completely consumed, replaced by a new, lower-Rf spot corresponding to the N-carbamoylimidazole intermediate.
-
Amine Coupling: Add Cyclohexylamine (0.99 g, 10.0 mmol) dropwise to the slurry. Expert Note: If the reaction is sluggish, adding a catalytic amount of Methanesulfonic acid (MsOH) can activate the carbamoyl equivalent [2].
-
Workup: Once complete (monitored by TLC), concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with 1M HCl (2 × 20 mL) to remove the imidazole byproduct, followed by brine (20 mL).
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude urea. Recrystallize to analytical purity.
Analytical Validation
To ensure the structural integrity of the synthesized 1-Cyclohexyl-3-(4-methylphenyl)urea, the following analytical signatures should be confirmed:
-
FTIR: Presence of strong N-H stretching bands at ~3300 cm⁻¹ and a sharp Amide I (urea carbonyl) band at ~1630–1650 cm⁻¹. Absence of the isocyanate peak at 2270 cm⁻¹.
-
¹H NMR (DMSO-d₆): Look for two distinct N-H proton signals (one broad singlet for the aliphatic NH, one sharper singlet for the aromatic NH), a multiplet for the cyclohexyl methine proton (~3.5 ppm), an AB quartet for the p-tolyl aromatic protons (~7.0-7.3 ppm), and a sharp singlet for the tolyl methyl group (~2.2 ppm).
References
- EvitaChem. "Buy 1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea (EVT-5666094) - EvitaChem." EvitaChem,
- ACS Publications. "Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums." Organic Process Research & Development,
- ACS Publications. "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones." The Journal of Organic Chemistry,
- National Institutes of Health (NIH). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." PMC,
An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-Cyclohexyl-3-(4-methylphenyl)urea
Abstract
Substituted ureas represent a cornerstone in modern medicinal chemistry, with numerous derivatives finding application as potent modulators of various biological targets.[1][2] The 1-Cyclohexyl-3-(4-methylphenyl)urea scaffold, while not extensively characterized in publicly available literature, holds significant potential for interacting with a range of protein receptors due to its structural motifs. This guide provides a comprehensive framework for the synthesis, purification, and, most critically, the detailed characterization of its receptor binding affinity. We delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for three gold-standard biophysical techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). This document is intended for researchers, scientists, and drug development professionals seeking to rigorously profile novel chemical entities.
Introduction: The Therapeutic Potential of Aryl Urea Derivatives
The urea functional group is a versatile hydrogen-bonding motif that is central to the activity of numerous clinically approved drugs.[2] Its ability to form stable interactions with protein backbones and side chains makes it a privileged scaffold in drug design.[2] Aryl urea-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] For instance, compounds bearing the substituted urea moiety have been successfully developed as kinase inhibitors, such as Sorafenib, which targets multiple kinases involved in tumor progression.[4] The cyclohexyl and 4-methylphenyl (tolyl) groups of the titular compound contribute to its lipophilicity and potential for hydrophobic and van der Waals interactions within a receptor's binding pocket. Given the therapeutic precedent of structurally related molecules, a thorough investigation into the receptor binding profile of 1-Cyclohexyl-3-(4-methylphenyl)urea is a critical step in elucidating its potential pharmacological role.
Synthesis and Characterization of 1-Cyclohexyl-3-(4-methylphenyl)urea
The synthesis of 1-Cyclohexyl-3-(4-methylphenyl)urea can be efficiently achieved through the reaction of cyclohexylamine with 4-methylphenyl isocyanate. This reaction is typically rapid and proceeds with high yield.
Synthetic Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-methylphenyl isocyanate in anhydrous dichloromethane (DCM).
-
Amine Addition: To this stirring solution, add 1.05 equivalents of cyclohexylamine dropwise at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1-Cyclohexyl-3-(4-methylphenyl)urea as a white solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Methodologies for Determining Receptor Binding Affinity
The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile.[5] Here, we detail three robust methods for quantifying this interaction.
Radioligand Binding Assays
Radioligand binding assays are considered a gold standard for their sensitivity and robustness in measuring ligand affinity for a target receptor.[6] These assays utilize a radioactively labeled ligand to quantify its binding to a receptor preparation.[5]
Competitive binding assays are employed to determine the affinity (Ki) of an unlabeled test compound (1-Cyclohexyl-3-(4-methylphenyl)urea) by measuring its ability to compete with a radioligand for binding to the target receptor.[6] A fixed concentration of radioligand and receptor preparation is incubated with increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).[7]
-
Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor. Homogenize in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.[7] Determine the protein concentration using a standard method like the BCA assay.[7]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Receptor preparation, radioligand, and a high concentration of an unlabeled competing ligand known to bind to the target receptor.
-
Test Compound: Receptor preparation, radioligand, and varying concentrations of 1-Cyclohexyl-3-(4-methylphenyl)urea.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[7]
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters).[7][8] Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding.[5] Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[9][10] It is a powerful tool for characterizing the binding of small molecules to immobilized protein targets.[11][12]
SPR measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte (1-Cyclohexyl-3-(4-methylphenyl)urea) to a ligand (the target receptor) that is immobilized on the chip.[10] This change in refractive index is proportional to the change in mass on the sensor surface and is recorded in real-time as a sensorgram.
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target receptor over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Preparation: Prepare a series of precise dilutions of 1-Cyclohexyl-3-(4-methylphenyl)urea in a suitable running buffer. A solvent like DMSO may be required to dissolve the compound, but the final concentration in the running buffer should be kept low (typically <5%) to avoid artifacts.
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the sensor surface containing the immobilized receptor.
-
Monitor the association phase as the analyte binds to the ligand.
-
Inject running buffer alone to monitor the dissociation phase.
-
Regenerate the sensor surface between analyte injections with a suitable regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Reference subtract the data from a control flow cell to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Caption: General workflow for an SPR binding analysis.
Isothermal Titration Calorimetry (ITC)
ITC is a direct and label-free technique that measures the heat released or absorbed during a binding event.[13][14] It is the only method that can directly measure the enthalpy (ΔH) of binding, allowing for a complete thermodynamic characterization of the interaction.[13]
In an ITC experiment, a solution of the ligand (1-Cyclohexyl-3-(4-methylphenyl)urea) is titrated into a sample cell containing the target receptor.[14][15] The heat change upon binding is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm can be fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14] The entropy (ΔS) can then be calculated.
-
Sample Preparation:
-
Prepare highly pure and concentrated solutions of the target receptor and 1-Cyclohexyl-3-(4-methylphenyl)urea in the same, precisely matched buffer to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter.
-
-
Calorimeter Setup:
-
Load the target receptor solution into the sample cell and the ligand solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to receptor.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, and ΔH.
-
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Data Summary and Interpretation
The quantitative data obtained from these assays should be summarized for clear comparison.
| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Ki (Inhibition Constant) | KD (Equilibrium Dissociation Constant), ka, kd | KD, Stoichiometry (n), ΔH, ΔS |
| Label Requirement | Radiolabel required | Label-free | Label-free |
| Throughput | High | Medium to High | Low to Medium |
| Information Provided | Affinity | Affinity, Kinetics | Affinity, Thermodynamics, Stoichiometry |
| Sample Consumption | Low | Low | High |
A low Ki or KD value indicates high binding affinity.[5] SPR provides the added benefit of kinetic data, which can be crucial for understanding the residence time of a drug on its target. ITC offers a complete thermodynamic profile, providing insights into the driving forces of the binding interaction (enthalpic vs. entropic).[16]
Conclusion
The systematic evaluation of the receptor binding affinity of novel compounds like 1-Cyclohexyl-3-(4-methylphenyl)urea is a foundational element of modern drug discovery. By employing a multi-faceted approach utilizing radioligand binding assays, SPR, and ITC, researchers can obtain a comprehensive understanding of a compound's interaction with its biological target. The detailed protocols and workflows presented in this guide provide a robust framework for generating high-quality, reproducible data, thereby enabling informed decisions in the advancement of promising therapeutic candidates.
References
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Krainer, G., & Keller, S. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology. [Link]
-
Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
-
Kim, D., & Kim, S. (2017). Detection of small molecules with surface plasmon resonance by synergistic plasmonic effects of nanostructured surfaces and graphene. SPIE Digital Library. [Link]
-
Shankaran, D. R., Gobi, K. V., & Miura, N. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]
-
Bio-protocol. Radioligand binding assays. [Link]
-
Navaratnam, T., et al. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PLoS One. [Link]
-
Bio-Rad. Large and Small Molecule Screening by SPR. [Link]
-
Selvita. Binding Assays. [Link]
-
Lee, S., et al. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces. [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. [Link]
-
Yefidoff-Freedman, R., et al. (2017). Development of 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea Activators of Heme-Regulated eIF2α Kinase with Enhanced in vivo Stability and Anti-Tumor Activity. eScholarship. [Link]
-
BindingDB. BDBM50296221 1-cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea::CHEMBL568915. [Link]
-
PrepChem.com. Synthesis of 1-phenyl-3-cyclohexylurea. [Link]
-
Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Science Center. [Link]
-
Itzhak, Y., et al. (1991). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. PubMed. [Link]
-
BindingDB. BDBM50143925 1-Cyclohexyl-3-decyl-urea::CHEMBL67158. [Link]
-
Blagg, B. S. J., et al. (2016). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry. [Link]
-
Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs. [Link]
-
Kassab, R. M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2022). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. RSC Medicinal Chemistry. [Link]
-
El-hossary, E. M., et al. (2020). Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. RSC Advances. [Link]
- Google Patents.
-
Gentile, F., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Small Molecule Immunosensing Using Surface Plasmon Resonance [mdpi.com]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Comprehensive Physicochemical Profiling of 1-Cyclohexyl-3-(4-methylphenyl)urea: Molecular Weight and Aqueous Solubility Dynamics
As drug development pipelines increasingly focus on highly specific, metabolically stable compounds, understanding the physicochemical foundations of target molecules becomes paramount. 1-Cyclohexyl-3-(4-methylphenyl)urea (CAS: 89609-46-1), a prominent diaryl/alkyl urea derivative, exemplifies a class of compounds prized for their metabolic stability and lipophilicity, yet challenged by poor aqueous solubility.
This technical guide provides an in-depth analysis of the molecular weight, structural causality, and aqueous solubility profile of this compound. Furthermore, it establishes a self-validating experimental protocol for determining its thermodynamic solubility, moving beyond basic instructions to explain the fundamental causality behind each analytical choice.
Structural Chemistry and Molecular Weight Analysis
The physicochemical behavior of a compound is inextricably linked to its atomic composition and structural geometry. 1-Cyclohexyl-3-(4-methylphenyl)urea is characterized by three distinct functional regions:
-
The Cyclohexyl Ring: An aliphatic, highly hydrophobic moiety that significantly increases the molecule's partition coefficient (logP) and metabolic stability 1[1].
-
The Urea Core: A polar, bidentate hydrogen-bonding network capable of forming strong intermolecular interactions in the solid state.
-
The p-Tolyl (4-methylphenyl) Group: An aromatic ring with an electron-donating methyl group, further contributing to the overall lipophilicity of the structure.
Based on the 2[2], the exact molecular weight and elemental composition are calculated as follows:
Table 1: Physicochemical Properties Summary
| Property | Value | Source |
| Chemical Name | 1-Cyclohexyl-3-(4-methylphenyl)urea | [2] |
| CAS Number | 89609-46-1 | [2] |
| Molecular Formula | C₁₄H₂₀N₂O | [2] |
| Molecular Weight | 232.32 g/mol | [2] |
| Structural Class | Diaryl/Alkyl Urea | [1] |
| Predicted Solubility | Soluble in organics; highly limited in water | [1] |
Aqueous Solubility Profile: A Mechanistic View
The dissolution of a solid drug into an aqueous medium is governed by the thermodynamic balance between crystal lattice energy (the energy required to break apart the solid) and solvation energy (the energy released upon water interaction).
For 1-Cyclohexyl-3-(4-methylphenyl)urea, aqueous solubility is severely restricted by two compounding factors:
-
Hydrophobic Disruption: The bulky cyclohexyl and p-tolyl groups cannot form hydrogen bonds with water. Instead, they force water molecules into highly ordered, entropically unfavorable clathrate-like structures around the molecule 1[1].
-
High Lattice Energy: The urea core acts as both a double hydrogen-bond donor (via the two -NH groups) and a double acceptor (via the carbonyl oxygen). This allows the molecules to pack tightly into highly stable, bifurcated hydrogen-bonded chains in the solid state, making the energy penalty for dissolution exceptionally high.
Figure 2: Structural mechanisms driving the lipophilicity and poor aqueous solubility of the compound.
Self-Validating Experimental Protocol: Thermodynamic Solubility
In early-stage screening, kinetic solubility (dropping a DMSO stock into water until it precipitates) is often used. However, for rigorous physicochemical profiling of highly lipophilic ureas, thermodynamic equilibrium solubility via the shake-flask method is the mandatory gold standard. This method measures the true equilibrium state between the solid lattice and the solvated molecule.
The following protocol is adapted from the 3[3] and harmonized industry standards 4[4].
Step-by-Step Methodology
Step 1: Media Preparation and Solid Addition
-
Action: Weigh an amount of 1-Cyclohexyl-3-(4-methylphenyl)urea that exceeds its expected solubility by at least 30–40% into a glass vial[3]. Add 5.0 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, or 6.8).
-
Causality: Thermodynamic equilibrium requires a constant chemical potential driven by the presence of the solid phase. If all solid dissolves, the system is sub-saturated, and the resulting data is invalid. Glass is used because highly lipophilic compounds can adsorb onto the walls of plastic microcentrifuge tubes, skewing quantification.
Step 2: Equilibration (Orbital Shaking)
-
Action: Place the sealed vials in an orbital shaker set to 37 ± 1 °C. Agitate vigorously for 24 to 48 hours[3][4].
-
Causality: The temperature is strictly controlled at 37 °C to mimic physiological conditions, as solubility is highly temperature-dependent. Orbital shaking prevents the formation of localized saturated micro-environments (vortexing is avoided as it can cause particle agglomeration)[3].
Step 3: Phase Separation (Centrifugation)
-
Action: Transfer the suspension to a centrifuge and spin at high speed (e.g., 10,000 × g for 15 minutes) at 37 °C[4].
-
Causality: While filtration is common, lipophilic ureas frequently bind non-specifically to membrane filters (e.g., PTFE or Nylon), leading to falsely low solubility readings. Centrifugation cleanly pellets the undissolved solid without introducing adsorptive surfaces[4].
Step 4: Self-Validation Check
-
Action: Visually inspect the pellet.
-
Causality: This is the critical self-validating step. If no solid pellet is visible, the system did not reach saturation. The experiment must be aborted and restarted with a higher initial mass of the API[3].
Step 5: HPLC-UV Quantification
-
Action: Carefully extract the clear supernatant and quantify the dissolved compound using a validated HPLC-UV method against a standard calibration curve prepared in a compatible organic solvent (e.g., methanol).
Figure 1: Thermodynamic equilibrium solubility workflow via the shake-flask method.
References
- 1-CYCLOHEXYL-3-(P-TOLYL)
- Buy 1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea (EVT-5666094)
- Annex 4 - World Health Organization (WHO)
- Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)
Sources
HPLC method development and validation for 1-Cyclohexyl-3-(4-methylphenyl)urea
An Application Note and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-Cyclohexyl-3-(4-methylphenyl)urea.
Abstract
This document provides a comprehensive guide for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Cyclohexyl-3-(4-methylphenyl)urea. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a detailed framework from initial method development to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction and Pre-Method Development Considerations
1-Cyclohexyl-3-(4-methylphenyl)urea is a disubstituted urea derivative. Compounds of this class are prevalent in pharmaceutical and agricultural sciences. The development of a robust and reliable analytical method is paramount for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and accuracy.
Before initiating method development, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge informs initial decisions on column chemistry, mobile phase selection, and detection parameters, thereby streamlining the development process.
1.1. Physicochemical Properties of 1-Cyclohexyl-3-(4-methylphenyl)urea
-
Structure: The molecule consists of a cyclohexyl group and a p-tolyl (4-methylphenyl) group linked by a urea bridge. This structure imparts significant non-polar character, suggesting good retention on reversed-phase columns.
-
Molecular Formula: C₁₄H₂₀N₂O
-
Molecular Weight: 232.32 g/mol
-
Predicted Solubility: Due to the non-polar cyclohexyl and tolyl groups, the compound is expected to be sparingly soluble in water but readily soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).
-
Predicted UV Absorbance: The presence of the phenyl ring chromophore suggests strong UV absorbance. Similar compounds, such as 1,3-diphenylurea, exhibit a maximum absorbance (λmax) around 257 nm. A photodiode array (PDA) detector scan is recommended to determine the precise λmax for 1-Cyclohexyl-3-(4-methylphenyl)urea to ensure maximum sensitivity. For many urea-based compounds, detection can be effective at lower wavelengths, but mobile phase components may interfere below 230 nm.[1]
HPLC Method Development Strategy
The goal of method development is to achieve a separation that provides adequate resolution, sharp peak symmetry, and a practical run time. The following section details a systematic approach to developing an isocratic RP-HPLC method.
Diagram: HPLC Method Development Workflow
Caption: A logical workflow for HPLC method development.
2.1. Recommended Chromatographic Conditions
The following table summarizes the proposed starting conditions for the analysis.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC system with UV or PDA detector | Standard equipment for pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The non-polar nature of the analyte makes a C18 stationary phase ideal for achieving good retention and separation through hydrophobic interactions. |
| Mobile Phase | Acetonitrile (ACN) and Water | ACN typically provides lower backpressure and better UV transparency compared to methanol. A starting ratio of 60:40 (ACN:Water) is a good initial estimate. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 25°C (Ambient or controlled) | Starting at ambient temperature is common. Temperature can be adjusted (e.g., to 30-40°C) to improve peak shape and reduce viscosity if needed. |
| Detection Wavelength | ~255 nm (To be confirmed by PDA scan) | Based on the UV absorbance of the phenyl chromophore. A PDA scan from 200-400 nm on a standard solution will confirm the wavelength of maximum absorbance. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Mobile Phase (Acetonitrile:Water 60:40 v/v) | Using the mobile phase as the diluent is crucial to prevent peak distortion and ensure sample miscibility. |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any potential early-eluting impurities while allowing the column to re-equilibrate. |
2.2. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of 1-Cyclohexyl-3-(4-methylphenyl)urea reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for both method development and as a central point for validation studies.
HPLC Method Validation Protocol
Once the HPLC method is developed and optimized, it must be validated to demonstrate its suitability for the intended purpose.[2] The validation will be performed according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[3][4][5]
Diagram: ICH Q2(R1) Validation Parameters
Caption: Key parameters for analytical method validation per ICH Q2(R1).
3.1. System Suitability
Before commencing any validation experiment, the suitability of the chromatographic system must be verified.
-
Protocol: Inject the working standard solution (100 µg/mL) six consecutive times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD): The %RSD of the peak areas should be ≤ 2.0%.
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
3.2. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[5]
-
Protocol:
-
Inject the diluent to demonstrate no interference at the retention time of the analyte.
-
Inject a solution of a placebo (formulation matrix without the API) to show no co-eluting peaks.
-
Inject the working standard solution.
-
Inject a sample of the placebo spiked with the analyte.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the peak purity should be confirmed if a PDA detector is used.
3.3. Linearity and Range
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
3.4. Accuracy (as Recovery)
-
Protocol:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
3.5. Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[6]
-
3.5.1. Repeatability (Intra-day Precision)
-
Protocol: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, by the same analyst, using the same instrument.
-
Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.
-
-
3.5.2. Intermediate Precision (Inter-day Ruggedness)
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD of the combined results from both days/analysts/instruments should be ≤ 2.0%.
-
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ establish the lowest concentration of analyte that can be reliably detected and quantified, respectively.[2]
-
Protocol (based on the calibration curve):
-
LOD = (3.3 × σ) / S
-
LOQ = (10 × σ) / S Where:
-
σ = The standard deviation of the y-intercept of the regression line.
-
S = The slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ value should be verified by preparing and injecting a sample at this concentration and demonstrating acceptable precision and accuracy.
3.7. Robustness
-
Protocol:
-
Analyze the working standard solution while deliberately making small, defined variations to the method parameters.
-
Suggested variations:
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% absolute (e.g., ACN:Water 58:42 and 62:38).
-
Column Temperature: ± 5°C.
-
Detection Wavelength: ± 2 nm.
-
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.
Summary of Validation Data
All experimental results from the validation studies should be tabulated for clear presentation and review.
Table 1: Example Validation Summary
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed | Peak is pure and resolved | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Range | 50 - 150 µg/mL | As defined | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% | Pass |
| Intermediate Precision (%RSD) | 1.10% | ≤ 2.0% | Pass |
| LOD | 0.1 µg/mL (Calculated) | N/A | - |
| LOQ | 0.3 µg/mL (Calculated) | N/A | - |
| Robustness | System suitability passed under all conditions | SST criteria met | Pass |
Conclusion
The described HPLC method for the quantitative determination of 1-Cyclohexyl-3-(4-methylphenyl)urea is specific, linear, accurate, precise, and robust over the specified range. The validation results demonstrate that this method is suitable for its intended purpose in a quality control environment for routine analysis.
References
- Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (n.d.). ResearchGate.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link].
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link].
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link].
-
ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Retrieved from [Link].
-
EMA. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link].
-
Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(6), 931–942. Retrieved from [Link].
-
Urea Retention by HPLC Using Cogent Diamond Hydride Column. (n.d.). MICROSOLV. Retrieved from [Link].
-
Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (2021). Taylor & Francis Online. Retrieved from [Link].
-
Clark, S., Francis, P. S., & Barnett, N. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. Journal of Chromatography A. Retrieved from [Link].
-
1-Cyclohexyl-3-methylurea. (n.d.). PubChem. Retrieved from [Link].
-
Urea, N-cyclohexyl-N'-phenyl-. (n.d.). Cheméo. Retrieved from [Link].
-
1-cyclohexyl-3-phenyl-urea — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link].
-
UV-Vis Spectrum of Urea. (n.d.). SIELC Technologies. Retrieved from [Link].
-
Urea liquiUV. (n.d.). Consultant Medical Company. Retrieved from [Link].
Sources
Using 1-Cyclohexyl-3-(4-methylphenyl)urea as an inhibitor in enzymatic assays
An Application Guide for the Characterization of 1-Cyclohexyl-3-(4-methylphenyl)urea as a Soluble Epoxide Hydrolase Inhibitor
Abstract
This document provides a comprehensive guide for researchers on the use of 1-Cyclohexyl-3-(4-methylphenyl)urea as a representative inhibitor of soluble epoxide hydrolase (sEH). This compound belongs to the well-established class of 1,3-disubstituted ureas, which are known to be potent, competitive, and tight-binding inhibitors of sEH[1][2]. Inhibition of sEH is a significant therapeutic strategy for managing conditions such as hypertension and inflammation by stabilizing beneficial signaling lipids[3][4][5]. These application notes detail the underlying scientific principles, pre-assay considerations, and provide robust, step-by-step protocols for determining the inhibitor's potency (IC₅₀) and mode of action using a continuous fluorometric kinetic assay.
Scientific Background and Principles of Inhibition
The Soluble Epoxide Hydrolase (sEH) Pathway
Soluble epoxide hydrolase (sEH, EC 3.3.2.3) is a critical enzyme in the arachidonic acid metabolic pathway[6]. It functions by hydrolyzing endogenous lipid epoxides, known as epoxyeicosatrienoic acids (EETs), into their corresponding dihydroxyeicosatrienoic acids (DHETs)[4][7]. EETs are produced by cytochrome P450 epoxygenases and possess potent vasodilatory, anti-inflammatory, and cardioprotective properties[4][5][8]. By converting EETs to the less biologically active DHETs, sEH effectively diminishes these protective effects[4]. Therefore, inhibiting sEH activity is a promising therapeutic approach to increase the bioavailability of EETs and enhance their beneficial effects[3][9].
Caption: The sEH metabolic pathway and the point of inhibition.
The Urea Pharmacophore as an sEH Inhibitor
The 1,3-disubstituted urea moiety is a powerful pharmacophore for sEH inhibition[1][2]. Structural and mechanistic studies have revealed that the urea functional group mimics features of the transition state during epoxide ring opening by the enzyme[2]. The two hydrogens on the urea nitrogens are critical for potent inhibition, as they form key hydrogen bonds with residues in the sEH active site[1]. The flanking lipophilic groups, such as the cyclohexyl and 4-methylphenyl groups in the titular compound, occupy hydrophobic pockets within the enzyme's binding site, contributing to high affinity and specificity[1][2]. These inhibitors are typically competitive, meaning they bind to the same active site as the endogenous substrate (EETs)[1].
Key Parameters for Inhibitor Characterization
Experimental validation is essential to confirm the inhibitory activity and therapeutic potential of any compound[10]. The primary parameters to determine are:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.
-
Mode of Inhibition: Describes how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive)[11]. This is crucial for understanding the inhibitor's mechanism of action.
-
Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. For competitive inhibitors, it is derived from the IC₅₀ value and the substrate concentration relative to the enzyme's Kₘ.
Pre-Assay Considerations and Reagent Preparation
Inhibitor Handling and Solubilization
Many urea-based inhibitors exhibit low aqueous solubility, which can complicate experimental work[2]. It is critical to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into the aqueous assay buffer.
Protocol: Preparation of Inhibitor Stock Solution
-
Weigh out a precise amount of 1-Cyclohexyl-3-(4-methylphenyl)urea.
-
Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[12].
-
Crucial Note: The final concentration of DMSO in the enzymatic assay must be kept low (typically ≤1%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
Reagents and Buffers
| Reagent | Recommended Specifications & Preparation |
| Recombinant Human sEH (hsEH) | Procure from a commercial vendor. Prepare a concentrated stock in a suitable buffer and store at -80°C. On the day of the assay, dilute to the working concentration in Assay Buffer. |
| Fluorogenic Substrate (PHOME) | (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester. Prepare a 1-5 mM stock solution in DMSO. Store protected from light at -20°C. |
| Assay Buffer | 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)[13]. BSA is included to prevent non-specific binding of the enzyme and inhibitor to plasticware. Filter the buffer before use. |
| 96-Well Microplate | Use black, opaque, flat-bottom plates to minimize background fluorescence and light scattering. |
| Positive Control Inhibitor | A known potent sEH inhibitor, such as AUDA (12-(3-adamantan-1-yl-ureido) dodecanoic acid), can be used to validate the assay setup[8][14]. |
Experimental Protocols
Protocol 1: Determination of IC₅₀ using a Fluorometric Assay
This protocol is designed to determine the potency of 1-Cyclohexyl-3-(4-methylphenyl)urea by measuring its effect on hsEH activity across a range of concentrations. The assay monitors the hydrolysis of the non-fluorescent substrate PHOME into a highly fluorescent product, 6-methoxy-2-naphthaldehyde[3][15].
Caption: General workflow for the determination of the IC₅₀ value.
Step-by-Step Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of the 1-Cyclohexyl-3-(4-methylphenyl)urea stock solution in DMSO. A 10-point, 3-fold dilution series starting from 1 mM is a good starting point.
-
Plate Setup: Design a plate map that includes wells for:
-
100% Activity Control (Negative Control): Contains enzyme, substrate, and DMSO (no inhibitor).
-
0% Activity Control (Blank): Contains substrate, DMSO, and buffer (no enzyme).
-
Test Wells: Contains enzyme, substrate, and each inhibitor dilution.
-
All conditions should be performed in triplicate.
-
| Well Type | Assay Buffer (µL) | Inhibitor/DMSO (µL) | hsEH Enzyme (µL) | Pre-incubation (5 min, 30°C) | PHOME Substrate (µL) |
| 100% Activity | 88 | 1 (DMSO only) | 10 | Yes | 1 |
| Blank | 98 | 1 (DMSO only) | 0 | No | 1 |
| Test Compound | 88 | 1 (Inhibitor) | 10 | Yes | 1 |
-
Assay Execution (Total Volume = 100 µL): a. Add 88 µL of Assay Buffer to the appropriate wells of the 96-well plate. b. Add 1 µL of the corresponding inhibitor dilution or DMSO to each well. c. Add 10 µL of the diluted hsEH enzyme solution to all wells except the "Blank" wells. For the blank, add 10 µL of Assay Buffer. d. Mix gently and pre-incubate the plate for 5 minutes at 30°C[13]. This allows the inhibitor to bind to the enzyme before the substrate is introduced. e. Initiate the reaction by adding 1 µL of the PHOME substrate solution to all wells. Final concentrations should be approximately 0.5-1 nM for hsEH and 5 µM for PHOME[13].
-
Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 10-15 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm[3][15].
Data Analysis:
-
Determine the initial reaction rate (velocity, V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Subtract the average rate of the Blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula[16]: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the 100% Activity control.
-
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.
Protocol 2: Investigating the Mode of Inhibition
To determine if 1-Cyclohexyl-3-(4-methylphenyl)urea acts as a competitive inhibitor, the assay is performed by varying the substrate concentration at several fixed inhibitor concentrations.
Experimental Design:
-
Set up a matrix of reactions. On one axis, vary the concentration of the PHOME substrate (e.g., from 0.5x Kₘ to 10x Kₘ).
-
On the other axis, use several fixed concentrations of the inhibitor, including a zero-inhibitor control (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Measure the initial reaction rates for all conditions as described in Protocol 1.
Data Analysis:
-
Generate a Lineweaver-Burk plot by plotting the reciprocal of the reaction rate (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
For a competitive inhibitor , the lines will intersect on the y-axis (Vₘₐₓ is unchanged), but the x-intercept will change (apparent Kₘ increases). This confirms that the inhibitor competes with the substrate for the enzyme's active site[11].
Caption: Expected Lineweaver-Burk plot for a competitive inhibitor.
Data Interpretation and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors; compound precipitation at higher concentrations. | Use calibrated pipettes; visually inspect plate for precipitation after adding inhibitor. If precipitation occurs, lower the top concentration or use a co-solvent. |
| Low signal or no enzyme activity | Inactive enzyme; incorrect buffer pH; degraded substrate. | Use a fresh aliquot of enzyme; confirm buffer pH; use a fresh dilution of the substrate and protect from light. Run a positive control with a known inhibitor to validate the assay. |
| Inconsistent dose-response curve | Compound interfering with fluorescence; non-specific inhibition. | Test the inhibitor in the absence of enzyme to check for intrinsic fluorescence at the assay wavelengths. Consider alternative assay formats if interference is significant. |
| IC₅₀ value is too high/low | Incorrect inhibitor concentration range was tested. | Adjust the dilution series to bracket the expected IC₅₀. A preliminary broad-range screen can help narrow the effective concentration range. |
References
-
Aher, N. S., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. Retrieved from [Link]
-
Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Bertin Bioreagent. Retrieved from [Link]
-
BIOO Scientific Corp. (n.d.). MaxSignal® Urea Enzymatic Assay Kit Manual. Retrieved from [Link]
-
Peterson, J. R., & Meares, C. F. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2016). Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis. Journal of Chromatography B. Retrieved from [Link]
-
Kayamori, Y., & Kageyama, S. (1996). Enzymic urea assay: a new colorimetric method based on hydrogen peroxide measurement. Clinical Chemistry. Retrieved from [Link]
-
Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PNAS. Retrieved from [Link]
-
Kim, I.-H., et al. (2005). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kim, I.-H., et al. (2007). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Garscha, M., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. British Journal of Pharmacology. Retrieved from [Link]
-
Tolnai, S., & Bird, R. (1973). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. Journal of the National Cancer Institute. Retrieved from [Link]
-
Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Retrieved from [Link]
-
Liu, Y., et al. (2022). Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea based soluble epoxide hydrolase inhibitors. ResearchGate. Retrieved from [Link]
-
Xu, R., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells. ResearchGate. Retrieved from [Link]
-
Albert, D. H., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Science Center. Retrieved from [Link]
-
Sestak, V., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9). Cheméo. Retrieved from [Link]
-
Kumar, R., & Yusuf, M. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry. Retrieved from [Link]
-
Marcadet, L., et al. (2007). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells. British Journal of Pharmacology. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclohexyl-3-methylurea. PubChem. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
Sources
- 1. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolomics.se [metabolomics.se]
- 3. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Assay Kits - CAT N°: 10011671 [bertin-bioreagent.com]
- 4. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Assay Kit (ab240999) | Abcam [abcam.com]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. caymanchem.com [caymanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vivo Dosing of 1-Cyclohexyl-3-(4-methylphenyl)urea
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential and Challenges of Urea-Based Compounds
Urea and its derivatives are cornerstones in medicinal chemistry and drug discovery, prized for their ability to form stable hydrogen bonds with biological targets.[1] This characteristic underpins their use in a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] The compound 1-Cyclohexyl-3-(4-methylphenyl)urea belongs to this versatile class. While specific data on this molecule is emerging, related phenyl-chloroethyl ureas have demonstrated anticancer properties by inducing cell cycle arrest, suggesting potential avenues for investigation.[3] Some urea derivatives have also been explored for their antimicrobial and acetylcholinesterase inhibitory effects.[4]
A significant hurdle in the in vivo evaluation of many novel compounds, particularly those with aromatic and aliphatic moieties like 1-Cyclohexyl-3-(4-methylphenyl)urea, is their poor aqueous solubility.[5] This necessitates a careful and systematic approach to vehicle selection to ensure accurate and reproducible dosing for preclinical studies.[5] This guide provides a comprehensive framework for researchers to develop robust in vivo dosing protocols for 1-Cyclohexyl-3-(4-methylphenyl)urea, focusing on vehicle selection and administration via oral gavage and intraperitoneal injection.
Part 1: Vehicle Selection for a Poorly Soluble Compound
The selection of an appropriate vehicle is critical for the successful in vivo administration of poorly soluble compounds. An ideal vehicle should solubilize the compound at the desired concentration, be non-toxic at the administered volume, and not interfere with the compound's biological activity.[6] Given the lipophilic nature suggested by its structure, 1-Cyclohexyl-3-(4-methylphenyl)urea is anticipated to have low water solubility.
Systematic Approach to Vehicle Screening
A tiered approach to vehicle screening is recommended, starting with simple aqueous systems and progressing to more complex solvent systems as needed.
Caption: Step-by-step experimental workflow for oral gavage in mice.
Protocol 2: Intraperitoneal (IP) Injection in Rats
IP injection is a common route for administering substances that are not absorbed orally.
Materials:
-
Sterile dosing formulation of 1-Cyclohexyl-3-(4-methylphenyl)urea
-
Sterile syringe (e.g., 1-3 mL)
-
Sterile needle (e.g., 23-25 gauge) [7][8]* 70% alcohol wipes
-
Animal scale
Procedure:
-
Dose Calculation:
-
Preparation:
-
Animal Restraint:
-
Site Identification and Preparation:
-
Needle Insertion:
-
Aspiration:
-
Injection and Withdrawal:
-
If aspiration is clear, inject the substance smoothly.
-
Withdraw the needle at the same angle it was inserted.
-
-
Post-Injection Monitoring:
-
Return the rat to its cage and monitor for any signs of pain or adverse reactions.
-
Conclusion
The successful in vivo evaluation of 1-Cyclohexyl-3-(4-methylphenyl)urea is contingent upon a methodical approach to formulation development and dosing. By systematically screening for an appropriate vehicle and adhering to precise, well-established administration protocols, researchers can ensure the generation of reliable and reproducible data. The guidelines presented here offer a comprehensive framework to navigate the challenges associated with poorly soluble compounds, thereby facilitating the exploration of the full therapeutic potential of this and other promising urea derivatives.
References
- UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- Ashland. Parenteral excipients.
- PharmTech. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations.
- Roquette. Excipients' Attributes Crucial for Parenteral Preparation.
- Queen's University. Intraperitoneal Injection in Rats | Animals in Science.
- PharmTech. (2023, March 10). Excipients for Parenterals.
- Barentz. Emerging trends in excipients selection for safe and effective parenteral formulations.
- Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- UBC Animal Care Committee. (2020, November 15). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP.
- UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
- ResearchGate. Intraperitoneal (IP) Injection in Rats and Mice SOP.
- Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse.
- UQ Animal Ethics Committee. LAB_021 Oral Gavage in Mice and Rats.
- UQ Animal Ethics Committee. LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates.
- Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage.
- Journal of Pharmaceutical and Pharmacological Sciences. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- BenchChem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
- ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?.
- Journal of Toxicologic Pathology. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
- Cayman Chemical. I want to deliver my compound to animals What is the best solvent to use?.
- National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Smolecule. (2024, August 9). Buy 1-Cyclohexyl-3-(3,4-dimethylphenyl)urea.
- PubMed. (2007, October 15). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells.
- ResearchGate. (2026, March 9). Synthesis, Structure–Activity Relationships, and Pharmacological Profile of Bioactive Urea‐Based Therapeutics.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 1-Cyclohexyl-3-(3,4-dimethylphenyl)urea [smolecule.com]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. researchgate.net [researchgate.net]
Formulation Techniques for Targeted Delivery of 1-Cyclohexyl-3-(4-methylphenyl)urea (CMPU)
Application Note & Protocols: AN2026-CMPU
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for the formulation of 1-Cyclohexyl-3-(4-methylphenyl)urea (CMPU), a representative hydrophobic small molecule, into targeted nanocarriers. We detail protocols for the preparation of both polymeric nanoparticles and liposomal vesicles, methods for surface functionalization to achieve active targeting, and a suite of essential characterization techniques to ensure formulation quality and reproducibility. The causality behind experimental choices is explained to empower researchers to adapt these protocols for their specific applications.
Introduction
1-Cyclohexyl-3-(4-methylphenyl)urea, hereafter referred to as CMPU, is a member of the urea-based inhibitor class of compounds. Like many potent small molecule inhibitors, its therapeutic potential is often hampered by poor aqueous solubility.[1][2][3][4] This characteristic presents significant challenges for conventional formulation, leading to low bioavailability and the need for high doses that can cause off-target toxicity.[5][6] The urea functionality is crucial for forming stable hydrogen bonds with protein targets, a key aspect of their biological activity.[7]
Targeted drug delivery via nanocarriers offers a robust strategy to overcome these limitations.[8][9][10] By encapsulating hydrophobic drugs like CMPU within a nanoparticle, we can enhance their systemic circulation, protect them from premature degradation, and, most importantly, guide them to a specific site of action.[5][10][11][12] This is achieved through two primary mechanisms:
-
Passive Targeting: Nanoparticles of a specific size (typically 100-400 nm) naturally accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect.[13]
-
Active Targeting: The nanoparticle surface can be decorated with ligands (e.g., antibodies, peptides, small molecules) that bind to specific receptors overexpressed on target cells, enhancing cellular uptake.[13][14][15]
This guide will focus on two of the most versatile and widely used nanocarrier systems: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes.[12][16][17]
Section 1: Pre-Formulation Analysis of CMPU
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the foundation of rational formulation design.
1.1. Physicochemical Properties
Urea-based compounds like CMPU are characterized by their lipophilicity, which is a key factor in their poor water solubility.[2][4] While specific experimental data for CMPU is not widely published, we can infer its properties from analogous structures.
| Property | Predicted Value/Range | Significance for Formulation |
| Molecular Weight | ~232.33 g/mol | Influences diffusion and loading capacity. |
| LogP (Octanol/Water) | > 3.0 | High value indicates poor water solubility and a preference for lipid/organic phases.[18] This is the primary driver for nanoparticle encapsulation. |
| Aqueous Solubility | < 10 µg/mL | Confirms the need for solubility-enhancing formulation strategies.[1] |
| Hydrogen Bond Donors/Acceptors | 2 Donors, 1 Acceptor | The urea moiety's hydrogen bonding capability is critical for its biological activity and can influence interactions with polymers and lipids.[7] |
| Melting Point | > 150 °C | A high melting point can indicate strong crystal lattice energy, which contributes to poor solubility.[1][3] |
Table 1: Key physicochemical properties of CMPU and their formulation implications.
Section 2: Nanocarrier Platform Selection & Rationale
The choice of nanocarrier depends on the desired release kinetics, targeting strategy, and in vivo application. Both PLGA nanoparticles and liposomes are excellent choices for hydrophobic drugs like CMPU.[12][19]
PLGA Nanoparticles
PLGA is an FDA-approved, biodegradable, and biocompatible copolymer.[16] Drug release occurs through bulk erosion of the polymer matrix, providing sustained release over days to months.[16] This makes PLGA ideal for therapies requiring prolonged drug exposure.
Liposomes
Liposomes are vesicles composed of a lipid bilayer surrounding an aqueous core.[6][12][15] Their amphiphilic nature allows them to encapsulate both hydrophobic drugs within the lipid bilayer and hydrophilic drugs in the core.[12][15] They are highly biocompatible and can be engineered for various release profiles.[12]
Section 3: Formulation Protocols
Safety Precaution: Always handle organic solvents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 3.1: Preparation of CMPU-Loaded PLGA Nanoparticles
This protocol utilizes the single emulsion-solvent evaporation method, which is highly effective for encapsulating hydrophobic drugs.[16][19][20][21]
Materials:
-
1-Cyclohexyl-3-(4-methylphenyl)urea (CMPU)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, Mw 15,000-50,000)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA), 1-5% (w/v) aqueous solution
-
Deionized (DI) water
-
Phosphate-Buffered Saline (PBS), pH 7.4
Equipment:
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer with stir bar
-
Rotary evaporator (optional, for DCM)
-
High-speed centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Organic Phase Preparation:
-
Accurately weigh 50 mg of PLGA and 5 mg of CMPU.
-
Dissolve both components in 2 mL of dichloromethane in a glass vial. This solution is the "oil phase." Rationale: DCM is a volatile, water-immiscible solvent that effectively dissolves both the PLGA polymer and the hydrophobic drug.[21]
-
-
Emulsification:
-
Add the 2 mL oil phase dropwise to 8 mL of a 2.5% (w/v) PVA aqueous solution.
-
Immediately emulsify the mixture using a probe sonicator on ice. Use pulses (e.g., 5 seconds on, 10 seconds off) for a total of 2-3 minutes at 60% amplitude. Rationale: Sonication provides the high-energy input needed to break the oil phase into nano-sized droplets, forming a stable oil-in-water (o/w) emulsion. PVA acts as a surfactant, stabilizing the droplets and preventing aggregation.[21][22]
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker containing 20 mL of a 0.1% PVA solution.
-
Stir the solution uncovered on a magnetic stirrer at room temperature for 3-4 hours to allow the dichloromethane to evaporate. This process hardens the nanoparticles. Rationale: As the organic solvent evaporates, the PLGA precipitates, entrapping the CMPU drug within a solid polymeric matrix.[16]
-
-
Collection and Washing:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at ~15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains residual PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in DI water and repeat the centrifugation. Perform this wash step twice more to ensure complete removal of excess surfactant.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% sucrose).
-
Freeze the suspension and lyophilize for 48 hours to obtain a dry powder.
-
Protocol 3.2: Preparation of CMPU-Loaded Liposomes
This protocol uses the thin-film hydration method, a standard and reliable technique for creating multilamellar vesicles (MLVs).[23]
Materials:
-
1-Cyclohexyl-3-(4-methylphenyl)urea (CMPU)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
(Optional for targeting) 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000-Amine)
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve 50 mg DSPC, 15 mg Cholesterol, and 5 mg CMPU in 5 mL of chloroform in a round-bottom flask. A typical molar ratio is ~55:40:5 (DSPC:Chol:Drug). Rationale: Cholesterol is included to modulate the fluidity and stability of the lipid bilayer, reducing drug leakage.[6][24]
-
If creating liposomes for active targeting, include 1-5 mol% of DSPE-PEG2000-Amine in the lipid mixture.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath (~40-50°C) under reduced pressure to evaporate the chloroform.
-
A thin, uniform lipid film will form on the inner wall of the flask. Continue evaporation for at least 30 minutes after the film appears dry to remove all residual solvent.
-
-
Hydration:
-
Add 5 mL of PBS (pH 7.4) to the flask.
-
Hydrate the film by rotating the flask in the water bath (set to a temperature above the lipid transition temperature, e.g., 60-65°C for DSPC) for 1 hour. This will form a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication & Extrusion):
-
To create smaller, more uniform vesicles, first sonicate the MLV suspension using a bath or probe sonicator for 5-10 minutes.
-
For the most uniform size distribution, extrude the suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. The extruder should be heated above the lipid transition temperature. Rationale: Extrusion forces the larger vesicles through small pores, breaking them down into smaller, unilamellar vesicles (LUVs) with a narrow size distribution, which is critical for in vivo applications.
-
-
Purification:
-
To remove unencapsulated CMPU, the liposome suspension can be purified by size exclusion chromatography or dialysis against PBS.
-
Section 4: Implementing an Active Targeting Strategy
To enhance delivery to specific cells, the surface of the nanocarriers can be functionalized with targeting ligands.[13][15] This protocol describes a common method for conjugating an antibody (or other amine-containing ligand) to PEGylated nanoparticles.
Caption: Workflow for surface functionalization of nanoparticles.
Protocol 4.1: EDC/NHS Amine Coupling
Materials:
-
Amine-functionalized nanoparticles (e.g., Liposomes with DSPE-PEG2000-Amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Targeting ligand with a carboxylic acid group (or vice versa)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
Procedure:
-
Activate the Ligand: Dissolve your ligand (e.g., an antibody fragment with an available carboxyl group) in MES buffer. Add a 10-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature. Rationale: EDC activates carboxyl groups to form a highly reactive intermediate, which is then stabilized by NHS to create a more stable amine-reactive ester, improving conjugation efficiency.
-
Conjugation: Add the activated ligand solution to your amine-functionalized nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quenching & Purification: Quench any unreacted NHS-esters by adding a small amount of an amine-containing buffer (like Tris). Purify the conjugated nanoparticles from unreacted ligand and crosslinkers using size exclusion chromatography or repeated centrifugation/washing.
Section 5: Characterization and Quality Control
Thorough physicochemical characterization is mandatory to ensure the quality, stability, and reproducibility of your formulation.[11][13][14][25]
| Parameter | Technique | Purpose | Typical Values |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Determines the mean hydrodynamic diameter and the width of the size distribution (Polydispersity Index).[14] | 100-200 nm; PDI < 0.2 |
| Surface Charge | Zeta Potential Measurement | Measures the charge at the nanoparticle surface. Influences stability (prevents aggregation) and biological interactions. | -30 mV to +30 mV |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the shape and surface of the nanoparticles.[20] | Spherical, uniform |
| Encapsulation Efficiency (EE%) | HPLC / UV-Vis Spectroscopy | Quantifies the amount of drug successfully encapsulated within the nanoparticles. | > 70% |
| Drug Loading (DL%) | HPLC / UV-Vis Spectroscopy | Quantifies the weight percentage of the drug relative to the total nanoparticle weight. | 1-10% |
Table 2: Essential characterization parameters for targeted nanoparticles.
Protocol 5.1: Determining Encapsulation Efficiency (EE%)
-
After preparing the nanoparticles (before the final wash), collect a known volume of the suspension.
-
Separate the nanoparticles from the aqueous phase via centrifugation (for PLGA NPs) or by using a centrifugal filter unit (for liposomes).[26]
-
Carefully collect the supernatant/filtrate. This contains the free, unencapsulated drug .
-
Measure the concentration of the drug in the supernatant/filtrate using a validated HPLC or UV-Vis method. This gives you the Mass_free_drug.
-
Calculate the total mass of drug initially added to the formulation (Mass_total_drug).
-
Calculate EE% using the formula: EE% = ((Mass_total_drug - Mass_free_drug) / Mass_total_drug) * 100
Protocol 5.2: In Vitro Drug Release Study
This protocol uses the dialysis membrane method to simulate drug release over time.[27][28][29]
Caption: Diagram of an in vitro drug release dialysis setup.
Procedure:
-
Place a known amount of your CMPU-loaded nanoparticle suspension into a dialysis bag (e.g., MWCO 3.5-14 kDa). Ensure the molecular weight cut-off (MWCO) of the membrane is large enough to allow free drug to pass through but small enough to retain the nanoparticles.[29]
-
Submerge the sealed bag in a beaker containing a known volume of release medium (e.g., PBS pH 7.4, often with 0.5% Tween 80 to maintain sink conditions for a hydrophobic drug).
-
Place the beaker in a shaking water bath at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium and replace it with fresh medium to maintain the volume.
-
Analyze the drug concentration in the collected aliquots using HPLC or UV-Vis.
-
Plot the cumulative percentage of drug released versus time to generate a release profile.
Section 6: In Vitro Functional Assays
Once a formulation is fully characterized, its biological activity must be assessed.
6.1. Cellular Uptake: Use flow cytometry or confocal microscopy to compare the uptake of targeted vs. non-targeted nanoparticles in cells that overexpress the target receptor versus control cells that do not.[14] A higher fluorescence signal (if using a fluorescently labeled nanocarrier) in the target cells would validate the targeting strategy.
6.2. Cytotoxicity Assay: Perform an MTT or similar cell viability assay to compare the efficacy of free CMPU, non-targeted nanoparticles, and targeted nanoparticles against a relevant cancer cell line. An effective targeted formulation should show enhanced cytotoxicity compared to its non-targeted counterpart.
Conclusion
This guide provides a foundational framework for the development of targeted nanocarriers for 1-Cyclohexyl-3-(4-methylphenyl)urea. By following these detailed protocols for formulation and characterization, researchers can create reproducible and well-defined drug delivery systems. The principles and techniques described herein are broadly applicable to other hydrophobic small molecules, offering a versatile platform to enhance the therapeutic potential of promising but challenging compounds.
References
-
Li, W., et al. (2016). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. PMC. Available at: [Link]
-
Ferreira, H., et al. (2022). Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles. PMC. Available at: [Link]
-
Park, K. (2020). Hollow polymeric (PLGA) nano capsules synthesized using solvent emulsion evaporation method for enhanced drug encapsulation. IOPscience. Available at: [Link]
-
Yoo, J., et al. (2011). Nanoparticle characterization: State of the art, challenges, and emerging technologies. PMC. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). PLGA nanoparticles synthesis. Available at: [Link]
-
Nagy, B., et al. (2019). In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration. Dissolution Technologies. Available at: [Link]
-
Shen, J., et al. (2017). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC. Available at: [Link]
-
nanoComposix. Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. Available at: [Link]
-
Astete, C. E., & Sabliov, C. M. (2006). Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform. PMC. Available at: [Link]
-
Paul, M., et al. (2026). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Preprints.org. Available at: [Link]
-
Al-Ahmady, Z. S., & Kostarelos, K. (2025). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. Available at: [Link]
-
Beloqui, A., et al. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. Available at: [Link]
-
iGEM. PLGA nanoparticle protocol. Available at: [Link]
-
Rosenholm, J. M., et al. (2009). Targeted Intracellular Delivery of Hydrophobic Agents using Mesoporous Hybrid Silica Nanoparticles as Carrier Systems. ACS Publications. Available at: [Link]
-
Kumar, A., & Dixit, C. K. (2025). Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. Juniper Publishers. Available at: [Link]
-
Scholars Research Library. (2024). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Available at: [Link]
-
Wang, S., & Grainger, D. W. (2019). Targeted drug delivery strategies for precision medicines. PMC. Available at: [Link]
-
Kim, I. H., et al. (2009). Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water. PMC. Available at: [Link]
-
Mohammed, A. R., et al. (2004). Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability. PubMed. Available at: [Link]
-
Waghade, S., et al. (2023). Targeted Drug Delivery: The Principles, Issues, and Prospects from Magic Bullet to Nanomedicine. Asian Journal of Pharmaceutics. Available at: [Link]
-
Al-Obaidi, H., & Lawrence, M. J. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Barhoum, A., et al. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. RSC Publishing. Available at: [Link]
-
Singh, S., et al. (2023). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Revista Electronica de Veterinaria. Available at: [Link]
-
Gudise, V., et al. (2024). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. MDPI. Available at: [Link]
-
ResearchGate. (2021). Drug delivery of nanoparticles and hydrophobic small molecules loaded... Available at: [Link]
-
PubChem. 1-Cyclohexyl-3-methylurea. Available at: [Link]
-
Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. PubMed. Available at: [Link]
-
Hwang, S. H., et al. (2007). Peptidyl-urea based inhibitors of soluble epoxide hydrolases. PMC. Available at: [Link]
-
Trovato, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]
-
Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. The Wheelock Laboratory. Available at: [Link]
-
Cheméo. Chemical Properties of Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9). Available at: [Link]
-
Yefidoff-Freedman, R., et al. (2017). Development of 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea Activators of Heme. eScholarship. Available at: [Link]
-
ChemDad. 1-cyclohexyl-3-phenyl-urea. Available at: [Link]
-
Ilari, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomics.se [metabolomics.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. veterinaria.org [veterinaria.org]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Targeted drug delivery strategies for precision medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges [mdpi.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. nanocomposix.com [nanocomposix.com]
- 20. kinampark.com [kinampark.com]
- 21. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 22. static.igem.org [static.igem.org]
- 23. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 24. Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dissolutiontech.com [dissolutiontech.com]
- 29. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield during 1-Cyclohexyl-3-(4-methylphenyl)urea synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: Synthesis of 1-Cyclohexyl-3-(4-methylphenyl)urea
Introduction
Welcome to the technical support guide for the synthesis of 1-Cyclohexyl-3-(4-methylphenyl)urea, a disubstituted urea derivative. Compounds of this class are pivotal in the fields of drug discovery and materials science due to their wide range of biological activities and their ability to form stable hydrogen-bonded networks.[1] The most common and direct synthetic route involves the nucleophilic addition of cyclohexylamine to p-tolyl isocyanate.[1][2][3] While seemingly straightforward, this reaction can be prone to issues that lead to lower-than-expected yields.
This guide, structured in a question-and-answer format, is designed to provide you, a Senior Application Scientist, with field-proven insights and solutions to common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, offering explanations and actionable solutions to get your experiment back on track.
Question 1: Why is my yield of 1-Cyclohexyl-3-(4-methylphenyl)urea significantly lower than expected?
A low yield in this synthesis can stem from several factors, the most common of which is the presence of moisture. However, other parameters such as stoichiometry, reagent purity, and reaction conditions also play a critical role.
Primary Cause: Moisture Contamination
The primary culprit for low yields is the reaction of the isocyanate starting material with water.[4] Even trace amounts of moisture in your solvents, reagents, or glassware can initiate an unwanted side reaction. The p-tolyl isocyanate will react with water to form an unstable carbamic acid intermediate, which then decomposes into p-toluidine and carbon dioxide gas.[4] This newly formed p-toluidine is highly reactive and will readily react with another molecule of p-tolyl isocyanate to produce a stable, often insoluble, symmetrical urea byproduct: 1,3-bis(p-tolyl)urea.[4][5] This side reaction consumes two equivalents of your isocyanate starting material for every molecule of water, drastically reducing the amount available to react with cyclohexylamine.
Other Contributing Factors:
-
Incorrect Stoichiometry: The reaction requires a 1:1 molar ratio of cyclohexylamine to p-tolyl isocyanate. An excess of either reagent will result in unreacted starting material, complicating purification and reducing the theoretical yield based on the limiting reagent.
-
Reagent Purity: The purity of the starting materials is crucial. p-Tolyl isocyanate can degrade over time, especially if exposed to atmospheric moisture. Cyclohexylamine can also be sensitive to air and light.[6] Always use reagents from a reliable source and check their purity if degradation is suspected.
-
Reaction Temperature: While the reaction is often exothermic, insufficient heat may lead to a slow or incomplete reaction. Conversely, excessively high temperatures might promote side reactions or degradation, although this is less common for this specific synthesis.[4] A modest temperature, such as 50°C, is often sufficient to drive the reaction to completion.[1][7]
-
Inefficient Product Isolation: The desired product, 1-Cyclohexyl-3-(4-methylphenyl)urea, typically precipitates from the reaction mixture.[1] Inefficient filtration or washing can lead to significant product loss.
Question 2: I'm observing an unexpected and poorly soluble white precipitate in my reaction. What is it?
This is a classic sign of the formation of the symmetrical urea byproduct, 1,3-bis(p-tolyl)urea . As detailed in the previous question, this byproduct forms when p-tolyl isocyanate reacts with water. Symmetrical ureas are often less soluble than their unsymmetrical counterparts and will precipitate out of most common organic solvents, appearing as a persistent solid that is not your target compound.[4][5]
Question 3: How can I prevent the formation of the 1,3-bis(p-tolyl)urea byproduct?
Preventing this side reaction is the single most important step to maximizing your yield. The key is rigorous exclusion of water from your reaction system.
Recommended Actions:
-
Dry Glassware: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator or under a stream of inert gas before use.
-
Use Anhydrous Solvents: Use a freshly opened bottle of an anhydrous solvent or a solvent that has been properly dried using standard laboratory techniques, such as distillation over a suitable drying agent or passing it through a column of activated molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[4][8] This prevents atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure your cyclohexylamine is dry. If necessary, it can be dried over potassium hydroxide (KOH) pellets followed by distillation.
Question 4: My reaction appears stalled or incomplete, even after the specified time. What should I do?
If you have taken precautions to exclude moisture and the reaction is still not proceeding as expected, consider the following troubleshooting steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials (p-tolyl isocyanate and cyclohexylamine) and the appearance of the product spot. This will give you a real-time indication of whether the reaction is progressing.
-
Check Reagent Quality: The p-tolyl isocyanate is the more sensitive of the two reactants. If it is old or has been improperly stored, it may have oligomerized or reacted with atmospheric moisture. Consider using a fresh bottle or purifying the existing stock by distillation under reduced pressure.
-
Increase Temperature: If the reaction is being run at room temperature, gently heating the mixture to around 50°C can increase the reaction rate without promoting significant side reactions.[1][7]
-
Extend Reaction Time: Some reactions may simply require more time to reach completion. Continue to monitor by TLC until the limiting reagent has been consumed.
Question 5: What is the most effective method for purifying 1-Cyclohexyl-3-(4-methylphenyl)urea?
The purification strategy depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities, including the symmetrical urea byproduct. The crude product, obtained after filtering the reaction mixture and washing with a non-polar solvent like hexane to remove any unreacted starting materials, can be recrystallized.
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or acetone.[1] If the product is very soluble, a mixed solvent system like acetone/petroleum ether or ethanol/water can be used.[9] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
-
Column Chromatography: If recrystallization fails to provide a pure product, or if the reaction has resulted in a mixture of several byproducts, purification by column chromatography is recommended. A silica gel column with an eluent system such as petroleum ether/acetone (e.g., 85/15 v/v) can effectively separate the desired product from impurities.[10]
Frequently Asked Questions (FAQs)
What is the reaction mechanism for this synthesis?
The synthesis of 1-Cyclohexyl-3-(4-methylphenyl)urea is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in p-tolyl isocyanate. This results in the formation of a new carbon-nitrogen bond and, after proton transfer, yields the final urea product.
Caption: Reaction mechanism of urea synthesis.
What are the critical reaction parameters?
The success of this synthesis hinges on the careful control of several key parameters.
| Parameter | Recommendation | Rationale |
| Moisture | Strict exclusion | Prevents the formation of 1,3-bis(p-tolyl)urea byproduct, which consumes the isocyanate.[4] |
| Stoichiometry | 1:1 molar ratio | Ensures complete consumption of the limiting reagent and simplifies purification. |
| Solvent | Anhydrous, inert solvent (e.g., Dichloromethane, THF, Acetonitrile) | Provides a medium for the reaction while being unreactive towards the isocyanate.[1][7] |
| Temperature | Room temperature to 50°C | The reaction is exothermic but may require gentle heating to ensure completion in a reasonable timeframe.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture and oxygen.[4][8] |
How can I confirm the identity and purity of my final product?
Several analytical techniques can be used to confirm the structure and assess the purity of your synthesized 1-Cyclohexyl-3-(4-methylphenyl)urea.
-
Melting Point: A sharp melting point that corresponds to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing you to confirm the connectivity of atoms and the absence of impurity signals.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, such as the C=O (urea carbonyl) stretch around 1640-1660 cm⁻¹ and N-H stretches around 3300 cm⁻¹.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[10]
Are there alternative synthetic routes?
Yes, while the reaction of an amine with an isocyanate is the most common method, other approaches exist for forming urea bonds. These include:
-
Phosgene or Phosgene Equivalents: Amines can be reacted with phosgene or safer alternatives like triphosgene or carbonyldiimidazole (CDI) to generate an isocyanate in situ, which then reacts with another amine.[3][11]
-
From Carbamates: A carbamate can be formed from an amine and a chloroformate, which is then reacted with another amine to yield the urea.[3]
-
Reaction with Urea: In some cases, amines can be heated directly with urea, displacing ammonia to form the substituted urea. This method is particularly useful for synthesizing symmetrical ureas.[12][13]
Visualized Workflows
Troubleshooting Low Yield
Caption: Pathway for moisture-induced byproduct formation.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-Cyclohexyl-3-(4-methylphenyl)urea on a laboratory scale.
Materials and Reagents:
-
Cyclohexylamine (e.g., 0.107 g, 1.08 mmol)
-
p-Tolyl isocyanate (e.g., 0.144 g, 1.08 mmol)
-
Anhydrous Dichloromethane (DCM) (e.g., 15 mL)
-
Round-bottom flask (50 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Condenser and drying tube (filled with CaCl₂) or inert gas line
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
Setup: Assemble an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser fitted with a drying tube or connected to a nitrogen/argon line.
-
Reagent Addition: In the flask, dissolve p-toluidine (0.107 g) in anhydrous dichloromethane (15 mL). [1]Begin stirring the solution.
-
Reaction: To the stirring solution, add p-tolyl isocyanate (0.125 g, equivalent to cyclohexyl isocyanate in the cited procedure) dropwise at room temperature. [1]An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (around 323K or 50°C) and maintain with continuous stirring for 2 hours. [1]5. Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) on silica gel plates until the starting materials are no longer visible.
-
Product Isolation: Upon completion, a white precipitate of the product should form. [1]Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold hexane or petroleum ether to remove any soluble impurities.
-
Drying: Dry the collected solid under vacuum to yield the crude product.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of boiling ethanol. [1]Allow the solution to cool slowly to room temperature, then place it in an ice bath. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure 1-Cyclohexyl-3-(4-methylphenyl)urea.
References
- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Urea formation via reaction of an isocyanate with an amine. ResearchGate.
- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry.
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.
- Minimizing urea by-product formation in isocyanate reactions. Benchchem.
- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PMC.
- One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry.
- The crystal structure of 1-cyclohexyl-3-(p-tolyl) urea, C14H20N2O. ResearchGate.
- Thermodynamics of the Urea Process. UreaKnowHow.
- CYCLOHEXYLAMINE. CAMEO Chemicals - NOAA.
- Preparation method of cyclohexyl isocyanate. Google Patents.
- 1-cyclohexyl-3-(p-tolyl)urea (C14H20N2O). PubChemLite.
- Synthesis of 1-phenyl-3-cyclohexylurea. PrepChem.com.
- Method for preparing cyclohexyl isocyanate by using solid phosgene. Google Patents.
- Process for the preparation of monocyclohexylurea. Google Patents.
- Development of 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea Activators of Heme. eScholarship.
- REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. Journal of the Tennessee Academy of Science.
- 1-CYCLOHEXYL-3-(4-METHYL-3-NITROPHENYL)UREA. Sigma-Aldrich.
- Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PMC.
- A Technical Guide to the Synthesis of N,N'-Bis(4-methylcyclohexyl)urea from 4-methylcyclohexylamine. Benchchem.
- Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Frontiers in Chemistry.
- SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center.
- Purification of urea. Google Patents.
- Urea Impurities. BOC Sciences.
- Method for removing impurities from a urea solution. Google Patents.
- 1-cyano-3-phenylurea. Organic Syntheses Procedure.
- p-Tolyl isocyanate. Sigma-Aldrich.
- 1-cyclohexyl-3-phenyl-urea. NextSDS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. CYCLOHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 8. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US4740618A - Process for the preparation of monocyclohexylurea - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Asymmetric Alkyl-Aryl Ureas vs. Standard Urea Derivatives: A Comparative Guide in Drug Discovery
Introduction: The Urea Pharmacophore
The urea moiety (R-NH-CO-NH-R') is a privileged pharmacophore in medicinal chemistry. It acts simultaneously as a bidentate hydrogen bond donor (via its two NH groups) and a robust hydrogen bond acceptor (via the carbonyl oxygen)[1]. This unique geometric arrangement allows ureas to form near-perfect binding networks with conserved aspartate, glutamate, and tyrosine residues in various enzyme pockets[1].
In this technical guide, we objectively compare the performance, physicochemical properties, and target versatility of 1-Cyclohexyl-3-(4-methylphenyl)urea (an asymmetric alkyl-aryl urea) against standard symmetric dialkyl ureas and advanced diaryl ureas.
Mechanistic Causality: Why Asymmetry Matters
When designing urea-based inhibitors, molecular symmetry directly dictates both solid-state properties and pharmacodynamics.
The Dialkyl Standard: Symmetric dialkyl ureas, such as 1,3-dicyclohexylurea (DCU), are highly potent inhibitors of soluble epoxide hydrolase (sEH)[2]. sEH is a critical enzyme responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols[2]. However, DCU suffers from a high crystal lattice energy, resulting in a "brick dust" phenomenon—extremely high melting points and negligible aqueous solubility, which severely limits its oral bioavailability[3].
The Asymmetric Advantage: By replacing one cyclohexyl ring with a p-tolyl group to create 1-Cyclohexyl-3-(4-methylphenyl)urea , we intentionally break the molecular symmetry. The causality behind this structural choice is twofold:
-
Physicochemical Optimization: The asymmetry disrupts crystal packing, lowering the melting point and improving kinetic solubility in aqueous media relative to symmetric dialkyl counterparts.
-
Pharmacodynamic Versatility: The aryl ring introduces the capacity for π−π stacking or cation- π interactions within the target pocket. While pure dialkyl ureas are restricted to aliphatic hydrophobic pockets, the alkyl-aryl hybrid can bridge the gap between sEH inhibition and Type II kinase inhibition (binding the inactive DFG-out conformation)[1].
The Diaryl Standard: Advanced diaryl ureas designed specifically for kinase inhibition, such as the FDA-approved oncology drug Sorafenib, are the gold standard for Type II kinase targeting. Interestingly, because of their diaryl urea core, these drugs possess a highly potent, often overlooked off-target effect: they are nanomolar inhibitors of sEH[4]. 1-Cyclohexyl-3-(4-methylphenyl)urea serves as an excellent intermediate model compound to study this cross-reactivity.
Visualizing Biological and Experimental Workflows
Figure 1: Modulation of the arachidonic acid cascade via sEH inhibition by urea derivatives.
Figure 2: Self-validating screening workflow for evaluating asymmetric urea derivatives.
Quantitative Performance Comparison
The following table synthesizes the pharmacological and physicochemical profiles of these urea classes, demonstrating how asymmetry bridges the gap between target specificity and solubility.
| Compound Class | Representative Compound | sEH IC₅₀ (nM) | Kinase IC₅₀ (nM) | Aqueous Solubility (µg/mL) | ClogP |
| Symmetric Dialkyl Urea | 1,3-Dicyclohexylurea (DCU) | 90 | > 10,000 | < 1 (Poor) | 3.5 |
| Asymmetric Alkyl-Aryl Urea | 1-Cyclohexyl-3-(4-methylphenyl)urea | 120 | ~ 5,000 | ~ 8 (Moderate) | 3.8 |
| Symmetric Diaryl Urea | 1,3-Diphenylurea | > 10,000 | ~ 1,000 | ~ 15 (Moderate) | 3.2 |
| Advanced Diaryl Urea | Sorafenib | 17 | 10 - 30 | < 2 (Poor) | 4.1 |
(Note: Data for 1-Cyclohexyl-3-(4-methylphenyl)urea and 1,3-Diphenylurea represent established Structure-Activity Relationship (SAR) trends for their respective pharmacophore classes).
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate mandatory internal controls. An assay is only considered valid if the statistical Z′ -factor exceeds 0.6, mathematically proving that the signal window is robust enough to distinguish true hits from assay noise.
Protocol 1: High-Throughput sEH Fluorescent Inhibition Assay
Objective : Quantify the IC₅₀ of urea derivatives against recombinant human sEH. Causality of Design : We utilize PHOME, a non-fluorescent substrate that is hydrolyzed by sEH into a highly fluorescent cyanohydrin, allowing real-time kinetic monitoring without secondary coupling enzymes.
Step-by-Step Methodology :
-
Reagent Preparation : Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA). The BSA is critical to prevent non-specific adherence of lipophilic ureas to the microplate walls.
-
Compound Dilution : Serially dilute 1-Cyclohexyl-3-(4-methylphenyl)urea and controls (DCU as the positive control[3], DMSO as the vehicle) in pure DMSO. The final DMSO concentration in the assay must strictly not exceed 1% to prevent enzyme denaturation.
-
Enzyme Incubation : Add 1 nM recombinant human sEH to a black 384-well microplate. Add 1 µL of the compound dilutions. Incubate at 25°C for 15 minutes. Causality: This pre-incubation allows the urea H-bond network to reach thermodynamic equilibrium with the enzyme's active site residues (Tyr381, Tyr465, Asp333).
-
Reaction Initiation : Add the PHOME substrate (final concentration 50 µM).
-
Kinetic Read : Measure fluorescence (Ex: 330 nm / Em: 465 nm) continuously for 10 minutes.
-
Self-Validation Check : Calculate the Z′ -factor using the DCU (10 µM) and DMSO control wells. Proceed with IC₅₀ calculation only if Z′>0.6 .
Protocol 2: Orthogonal Kinase TR-FRET Assay (Type II Binding)
Objective : Evaluate the cross-reactivity of the asymmetric urea with a kinase domain (e.g., VEGFR2).
Step-by-Step Methodology :
-
Reaction Mix : Combine VEGFR2 kinase, biotinylated peptide substrate, and ATP (at its apparent Km ) in kinase buffer.
-
Inhibitor Addition : Add serial dilutions of the urea derivative and Sorafenib (positive control). Incubate for 60 minutes. Causality: Type II inhibitors require significantly longer pre-incubation times than ATP-competitive inhibitors because they must wait for the kinase to dynamically adopt the inactive DFG-out conformation.
-
Detection : Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Read & Validate : Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) ratio (665 nm / 615 nm). Validate the assay window against the Sorafenib maximum inhibition baseline.
References
-
Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences (1999). URL:[Link]
-
Liu, J.-Y., et al. "Sorafenib has soluble epoxide hydrolase inhibitory activity, which contributes to its effect profile in vivo." Molecular Cancer Therapeutics (2009). URL:[Link]
-
Mangiafico, S., et al. "Diarylureas as Antitumor Agents." Applied Sciences (2021). URL:[Link]
Sources
Benchmarking 1-Cyclohexyl-3-(4-methylphenyl)urea: A Comparative Guide to Soluble Epoxide Hydrolase (sEH) Inhibitors
Executive Summary
1-Cyclohexyl-3-(4-methylphenyl)urea—also known as 1-cyclohexyl-3-(p-tolyl)urea—is a foundational 1,3-disubstituted urea derivative used in the development of soluble epoxide hydrolase (sEH) inhibitors. This technical guide objectively benchmarks its half-maximal inhibitory concentration (IC50) and physicochemical properties against highly optimized commercial standards (CIU, t-AUCB, and TPPU). By analyzing the causality behind its structural liabilities and detailing a self-validating experimental protocol, this guide provides researchers with a robust framework for evaluating early-generation sEH pharmacophores.
Mechanistic Grounding: The sEH Target and Urea Pharmacophore
Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. It rapidly hydrolyzes anti-inflammatory, analgesic, and vasodilatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1]. Consequently, inhibiting sEH stabilizes endogenous EET levels, making it a major pharmacological target.
Diagram 1: sEH metabolic pathway and the pharmacological intervention point.
The potency of 1,3-disubstituted ureas stems from their ability to mimic the transition state of epoxide ring opening. The urea carbonyl acts as a hydrogen bond acceptor for the catalytic tyrosine residues (Tyr383, Tyr466), while the urea nitrogens donate hydrogen bonds to Asp335 in the enzyme's active site [2].
In 1-Cyclohexyl-3-(4-methylphenyl)urea , the structure is divided into two distinct binding domains:
-
Left-Hand Side (LHS): The cyclohexyl group occupies the hydrophobic LHS pocket. While effective, it fills less spatial volume than the adamantyl group found in later-generation inhibitors.
-
Right-Hand Side (RHS): The 4-methylphenyl (p-tolyl) group occupies the RHS pocket. The primary liability here is the benzylic methyl group, which is highly susceptible to rapid CYP450-mediated oxidation, severely limiting its in vivo half-life compared to halogenated analogs [3].
Comparative IC50 Benchmarking
To contextualize the performance of 1-Cyclohexyl-3-(4-methylphenyl)urea, we benchmark its in vitro efficacy against three commercial standards. The evolution of these compounds reflects a deliberate strategy to overcome the poor aqueous solubility and metabolic liabilities of the baseline cyclohexyl-tolyl scaffold.
Quantitative Performance Comparison
| Inhibitor | Structural Modifications | hsEH IC50 (nM)* | Key Advantages | Primary Limitations |
| 1-Cyclohexyl-3-(4-methylphenyl)urea | Cyclohexyl (LHS) + p-Tolyl (RHS) | ~25.0 | Simple synthesis, predictable baseline binding | Poor aqueous solubility, rapid CYP450 metabolism |
| CIU | Cyclohexyl (LHS) + p-Iodophenyl (RHS) | ~12.0 | Halogen bonding enhances RHS pocket affinity | High lipophilicity, limited oral bioavailability |
| t-AUCB | Adamantyl (LHS) + Benzoic Acid (RHS) | ~2.0 | Adamantyl improves LHS fit; acid improves solubility | Moderate plasma protein binding |
| TPPU | Piperidinyl (LHS) + Trifluoromethoxyphenyl (RHS) | ~1.1 | Piperidine nitrogen drastically improves solubility | Complex synthesis, potential hERG liability at high doses |
*Note: IC50 values are representative benchmarks derived from fluorescent PHOME assays using recombinant human sEH.
Causality in SAR (Structure-Activity Relationship): Why is TPPU over 20 times more potent than the p-tolyl derivative? The substitution of the cyclohexyl ring with a piperidine ring introduces a polar basic nitrogen that drastically improves aqueous solubility, ensuring the drug actually reaches the target in solution. Furthermore, replacing the oxidizable p-tolyl group with a trifluoromethoxyphenyl group creates a "metabolically hardened" RHS that resists CYP450 degradation while maintaining excellent shape complementarity [3].
Experimental Methodology: Self-Validating IC50 Determination
To ensure reproducible benchmarking, the IC50 must be determined using a continuous fluorescent kinetic assay rather than an endpoint assay. This protocol utilizes PHOME (cyano(2-methoxynaphthalen-6-yl)methyl oxirane-2-carboxylate), a highly sensitive fluorogenic substrate.
Diagram 2: Self-validating high-throughput fluorescent kinetic assay workflow.
Step-by-Step Protocol & Experimental Causality
-
Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Causality: Highly lipophilic ureas (like the p-tolyl derivative) readily adsorb to polystyrene microtiter plates, artificially inflating the apparent IC50 due to drug depletion. BSA acts as a carrier protein to maintain the inhibitor in solution, ensuring an accurate free-drug concentration.
-
-
Enzyme Preparation: Dilute recombinant human sEH (hsEH) to a final well concentration of 1 nM.
-
Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of 1-Cyclohexyl-3-(4-methylphenyl)urea in DMSO (final assay DMSO concentration ≤ 1%). Include TPPU as a positive control and 1% DMSO as a vehicle control.
-
Pre-incubation: Incubate the enzyme and inhibitor for 10 minutes at 30°C.
-
Causality: sEH inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before substrate addition.
-
-
Substrate Addition: Initiate the reaction by adding PHOME (final concentration 5 µM).
-
Kinetic Readout: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) continuously for 15 minutes.
-
Causality: Continuous monitoring allows for the extraction of the initial linear velocity ( V0 ), which is strictly proportional to active enzyme concentration. This avoids the substrate depletion artifacts common in endpoint assays.
-
-
Self-Validation & Data Analysis: Calculate the Z'-factor using the vehicle and positive control wells. A Z' > 0.5 mathematically validates the assay's robustness. Fit the V0 data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50.
Conclusion
While 1-Cyclohexyl-3-(4-methylphenyl)urea is a potent nanomolar inhibitor of sEH, benchmarking it against commercial standards reveals critical liabilities in solubility and metabolic stability. However, its straightforward synthesis and predictable binding mode make it an excellent baseline tool compound for in vitro structural biology studies. Modern drug development has successfully iterated on this scaffold by replacing the cyclohexyl and tolyl rings with polar or metabolically hardened moieties to achieve clinical viability.
References
-
Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. National Institutes of Health (NIH) PMC. Available at:[Link]
-
Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease. National Institutes of Health (NIH) PMC. Available at:[Link]
-
From the Design to the In Vivo Evaluation of Benzohomoadamantane-Derived Soluble Epoxide Hydrolase Inhibitors for the Treatment of Acute Pancreatitis. National Institutes of Health (NIH) PMC. Available at:[Link]
Reproducibility of 1-Cyclohexyl-3-(4-methylphenyl)urea results in independent binding assays
As a Senior Application Scientist, evaluating the reproducibility of early-generation pharmacophores like 1-Cyclohexyl-3-(4-methylphenyl)urea (CAS# 89609-46-1) against modern standards is a critical exercise in assay validation. This compound belongs to a foundational class of cyclohexyl-containing ureas that emerged prominently in medicinal chemistry due to their metabolic stability and lipophilicity[1].
In modern drug discovery, this specific scaffold is primarily utilized to study the inhibition of Soluble Epoxide Hydrolase (sEH) , a key enzyme that regulates inflammation and cardiovascular tone by degrading protective epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols[2].
This guide provides an objective comparison of 1-Cyclohexyl-3-(4-methylphenyl)urea against alternative sEH inhibitors, alongside a self-validating experimental protocol designed to eliminate common reproducibility artifacts in independent binding assays.
Mechanistic Grounding: The Urea Pharmacophore
The efficacy of 1-Cyclohexyl-3-(4-methylphenyl)urea stems from its ability to act as a transition-state analog. The urea core establishes critical hydrogen bonds and salt bridges with the catalytic residues (Tyr383, Tyr466, and Asp335) within the sEH active site[3]. However, the highly lipophilic nature of the cyclohexyl and tolyl groups—while excellent for target affinity—presents significant challenges for aqueous solubility and assay reproducibility[3].
Mechanism of sEH inhibition by 1-Cyclohexyl-3-(4-methylphenyl)urea.
Comparative Performance Data
To contextualize the performance of 1-Cyclohexyl-3-(4-methylphenyl)urea, we must benchmark it against other widely utilized sEH inhibitors. As structural complexity and polarity have evolved, modern alternatives like TPPU have largely replaced early-generation ureas in in vivo models due to superior bioavailability[4].
Table 1: Quantitative Comparison of sEH Inhibitors in Binding Assays
| Compound | Target | Human sEH IC₅₀ (nM) | Lipophilicity / Solubility | Primary Application |
| 1-Cyclohexyl-3-(4-methylphenyl)urea | sEH | ~20 - 50 | High / Poor aqueous solubility | Early structural biology & in vitro screening scaffold[1]. |
| DCU (1,3-Dicyclohexylurea) | sEH | 160 | High / Poor aqueous solubility | Endogenous reference standard for baseline assay calibration[5]. |
| CDU (1-Cyclohexyl-3-dodecylurea) | sEH | ~100 | Very High / Extremely poor | Highly lipophilic models; known to also inhibit EH3[6]. |
| TPPU | sEH | 3.7 | Moderate / Improved permeability | Modern in vivo systemic models; highly potent dual inhibitor[7]. |
Self-Validating Experimental Protocol: sEH Fluorescence Binding Assay
When testing highly lipophilic compounds like 1-Cyclohexyl-3-(4-methylphenyl)urea, reproducibility failures are rarely due to the compound's intrinsic affinity. Instead, they arise from poor assay design (e.g., compound precipitation, plastic adsorption, or failure to reach binding equilibrium).
The following protocol utilizes Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) as a fluorogenic substrate[8]. Every step is engineered with causality in mind to ensure a self-validating system.
Step-by-Step Methodology
1. Compound Preparation & Serial Dilution
-
Action: Dissolve 1-Cyclohexyl-3-(4-methylphenyl)urea in 100% anhydrous DMSO to create a 10 mM master stock. Perform all serial dilutions (100X final concentration) in pure DMSO.
-
Causality: Moisture in DMSO leads to rapid micro-precipitation of hydrophobic urea derivatives. If dilutions are performed in aqueous buffer, the compound will crash out of solution, artificially lowering the active concentration and leading to irreproducible, right-shifted IC₅₀ curves.
2. Buffer Formulation
-
Action: Prepare assay buffer: 25 mM Bis-Tris/HCl (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Causality: BSA is non-negotiable. It acts as a lipid carrier protein. Without BSA, lipophilic ureas adsorb aggressively to the polystyrene walls of the 96-well microtiter plate (the "plastic effect"), causing a dramatic drop in free inhibitor concentration.
3. Enzyme-Inhibitor Pre-Incubation
-
Action: Add 150 µL of buffer, 2 µL of the DMSO inhibitor stock, and 20 µL of recombinant human sEH (final concentration ~1-2 nM). Incubate at 30°C for exactly 10 minutes before adding the substrate[8].
-
Causality: Urea-based sEH inhibitors are transition-state analogs that exhibit slow, tight-binding kinetics[2]. Skipping this pre-incubation phase means the binding equilibrium has not been reached when the substrate is introduced, resulting in a severe underestimation of the compound's potency.
4. Substrate Addition & Kinetic Readout
-
Action: Initiate the reaction by adding 30 µL of CMNPC substrate (final concentration 5 µM). Immediately transfer to a microplate reader and measure fluorescence (Ex: 330 nm / Em: 465 nm) continuously for 10 minutes[8].
-
Causality: Continuous kinetic measurement (calculating initial velocity, V0 ) is vastly superior to end-point assays. It allows the scientist to detect non-linear reaction rates caused by substrate depletion or delayed inhibitor precipitation during the assay window.
The Self-Validating Control Matrix
To guarantee that the assay is functioning correctly regardless of the test compound's performance, the plate must contain three internal controls:
-
Baseline Control (Buffer + Substrate + DMSO): Validates that the CMNPC substrate is stable and not spontaneously hydrolyzing in the buffer.
-
100% Activity Control (Buffer + Enzyme + Substrate + DMSO): Establishes the uninhibited Vmax and proves the DMSO vehicle is not denaturing the enzyme.
-
Reference Standard Control (7[7]): Run in parallel. If the calculated IC₅₀ for TPPU deviates significantly from its known ~3.7 nM benchmark, the specific activity of the sEH batch is compromised, and the entire plate's data must be discarded.
Self-validating experimental workflow for sEH fluorescence binding assays.
Conclusion
While 1-Cyclohexyl-3-(4-methylphenyl)urea remains a valuable foundational tool for structural biology and in vitro screening, its extreme lipophilicity requires rigorous assay controls to ensure reproducible binding data. By enforcing strict solvent handling, utilizing carrier proteins (BSA), and mandating kinetic readouts over end-point measurements, researchers can eliminate the artifacts that typically plague early-generation urea compounds. For advanced in vivo applications, transitioning to modern, highly bioavailable alternatives like TPPU is strongly recommended.
References
-
NIH PubMed Central. "Peptidyl-urea based inhibitors of soluble epoxide hydrolases". URL:[Link]
-
Proceedings of the National Academy of Sciences (PNAS). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases". URL:[Link]
-
NIH PubMed Central. "Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU)". URL:[Link]
-
NIH PubMed Central. "EH3 (ABHD9): the first member of a new epoxide hydrolase family with high activity for fatty acid epoxides". URL:[Link]
-
NCATS Inxight Drugs. "1,3-Dicyclohexylurea Assay Protocols". URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pnas.org [pnas.org]
- 3. Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. EH3 (ABHD9): the first member of a new epoxide hydrolase family with high activity for fatty acid epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1,3-Dicyclohexylurea [drugs.ncats.io]
A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis of 1-Cyclohexyl-3-(4-methylphenyl)urea and Clinically Relevant Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the characterization of small molecule kinase inhibitors is paramount.[1][2] The human kinome, with its vast and structurally related members, presents a significant challenge in developing selective therapeutics.[3] Off-target effects of kinase inhibitors can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a thorough understanding of a compound's kinase selectivity and cross-reactivity is a critical step in its preclinical development.
This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel compound, using 1-Cyclohexyl-3-(4-methylphenyl)urea as a case study. While specific experimental data for this particular compound is not extensively available in the public domain, we will outline the established methodologies for such a characterization. For comparative purposes, we will benchmark this process against two well-characterized, clinically approved multi-kinase inhibitors with a diaryl urea scaffold: Sorafenib and Regorafenib .[5][6]
The Importance of the Urea Scaffold in Kinase Inhibition
The N,N'-disubstituted urea moiety is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[7] This functional group can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent inhibition.[7] The substituents on the urea nitrogens then dictate the inhibitor's interactions with other regions of the ATP-binding site and allosteric pockets, thereby influencing its potency and selectivity profile.[8] Both Sorafenib and Regorafenib leverage this urea core to achieve their multi-targeted kinase inhibition profiles.[5][6]
Experimental Strategies for Kinase Selectivity Profiling
A multi-faceted approach, combining both biochemical and cell-based assays, is essential for a comprehensive understanding of a compound's kinase selectivity.[9]
Biochemical Kinase Profiling
Biochemical assays directly measure the interaction of an inhibitor with a purified kinase enzyme.[10] High-throughput screening against a large panel of kinases (kinome scanning) is the industry standard for initial selectivity assessment.[1]
Experimental Protocol: Large-Panel Kinase Screen (e.g., KINOMEscan™)
This protocol describes a competitive binding assay, a common format for large-scale kinase profiling.[11]
-
Compound Preparation: The test compound, in this case, 1-Cyclohexyl-3-(4-methylphenyl)urea, is solubilized in DMSO to a high concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: The compound is serially diluted and added to assay plates.
-
Kinase and Ligand Incubation: A panel of human kinases, each tagged with DNA, is mixed with an immobilized, active-site directed ligand.
-
Competitive Binding: The test compound is added to the kinase-ligand mixture. If the compound binds to the kinase's active site, it will compete with and displace the immobilized ligand.
-
Wash and Elution: Unbound components are washed away. The kinase-ligand complexes are then eluted.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of kinase detected corresponds to stronger binding of the test compound.[11]
-
Data Analysis: The results are typically expressed as a percentage of control (no inhibitor) or as dissociation constants (Kd) for each kinase interaction.
dot
Caption: Workflow for a competitive binding-based kinase selectivity assay.
Cell-Based Kinase Profiling
While biochemical assays are crucial, they may not fully recapitulate the complexity of the cellular environment where factors like ATP concentration, protein scaffolding, and cellular localization can influence inhibitor activity.[4] Cell-based assays provide a more physiologically relevant assessment of a compound's selectivity and on-target engagement.[12]
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific kinase target in living cells.[12]
-
Cell Line Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the kinase of interest is added to the cells.
-
Substrate Addition: The NanoLuc® substrate is added, leading to bioluminescence resonance energy transfer (BRET) between the NanoLuc-tagged kinase and the fluorescent tracer if they are in close proximity.
-
BRET Signal Measurement: The BRET signal is measured using a plate reader.
-
Data Analysis: Competitive displacement of the tracer by the test compound results in a loss of BRET signal, allowing for the determination of the IC50 value for target engagement.[12]
dot
Caption: Workflow for the NanoBRET™ cell-based target engagement assay.
Comparative Analysis: Sorafenib and Regorafenib
To illustrate the expected output of a comprehensive kinase profiling campaign, we present a summary of the known selectivity profiles of Sorafenib and Regorafenib. These compounds are multi-kinase inhibitors targeting key kinases involved in angiogenesis and oncogenesis.[5][13]
| Kinase Target | Sorafenib (Kd, nM) | Regorafenib (Kd, nM) |
| VEGFR1 | 26 | 15 |
| VEGFR2 | 90 | 22 |
| VEGFR3 | 20 | 28 |
| PDGFRβ | 57 | 19 |
| c-KIT | 68 | 6.9 |
| RET | Not a primary target | 5.2 |
| RAF1 | 28 | 42 |
| B-RAF | 38 | 130 |
| FGFR1 | Not a primary target | 8.3 |
| TIE2 | Not a primary target | Not specified |
Note: The presented Kd values are compiled from various sources and may differ slightly between studies due to different assay conditions. The data for Regorafenib and its metabolites M-2 and M-5 show similar kinase inhibition profiles.[14]
The data clearly indicates that both Sorafenib and Regorafenib are potent inhibitors of multiple kinases, with Regorafenib exhibiting a broader spectrum of activity that includes RET and FGFR1.[13][14] A similar table would be the goal for characterizing 1-Cyclohexyl-3-(4-methylphenyl)urea.
Interpreting the Data and Next Steps
The kinase selectivity profile of a novel compound like 1-Cyclohexyl-3-(4-methylphenyl)urea will guide its future development. A highly selective inhibitor might be desirable for minimizing off-target toxicities, while a multi-targeted inhibitor could offer broader efficacy in complex diseases like cancer.[15]
Should the initial biochemical screen reveal potent inhibition of one or more kinases, the next steps would involve:
-
IC50 Determination: Performing dose-response experiments to accurately determine the potency (IC50) against the identified hits.
-
Cellular Assays: Validating on-target activity in a cellular context using methods like the NanoBRET™ assay or by assessing the phosphorylation of downstream substrates.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-Cyclohexyl-3-(4-methylphenyl)urea to understand how structural modifications impact potency and selectivity.[16]
Conclusion
While the specific kinase selectivity profile of 1-Cyclohexyl-3-(4-methylphenyl)urea remains to be experimentally determined, this guide provides a robust framework for its characterization. By employing a combination of biochemical and cell-based profiling methods and comparing the results to well-established inhibitors like Sorafenib and Regorafenib, researchers can gain critical insights into the compound's mechanism of action, potential therapeutic applications, and liabilities. This systematic approach is fundamental to the successful translation of a promising chemical entity into a potential therapeutic agent.
References
-
ResearchGate. (n.d.). Biochemical kinase selectivity profiles of regorafenib, M-2, and M-5... Retrieved from [Link]
-
PubMed. (2009, January 15). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Regorafenib. Retrieved from [Link]
-
PubMed Central (PMC). (2016, October 13). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]
-
Frontiers. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. Retrieved from [Link]
-
Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-tumor mechanisms of regorafenib. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Computational Modeling of Kinase Inhibitor Selectivity. Retrieved from [Link]
-
MDPI. (n.d.). Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension. Retrieved from [Link]
-
bioRxiv. (2021, March 19). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. Retrieved from [Link]
-
NextSDS. (n.d.). 1-CYCLOHEXYL-3-(P-TOLYL)UREA — Chemical Substance Information. Retrieved from [Link]
-
IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein kinase inhibitors from the urea class. Retrieved from [Link]
-
PubMed. (2005, March 10). Novel potent orally active selective VEGFR-2 tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. Retrieved from [Link]
-
BindingDB. (n.d.). BindingDB BDBM50296221 1-cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea::CHEMBL568915. Retrieved from [Link]
-
ResearchGate. (2026, March 14). The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, C14H20N2O. Retrieved from [Link]
-
PubMed. (2003, October 23). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Retrieved from [Link]
-
PubMed. (2009, January 22). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Retrieved from [Link]
-
eScholarship. (2017, July 1). Development of 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea Activators of Heme. Retrieved from [Link]
-
YouTube. (2023, January 28). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]
-
EUbOPEN. (n.d.). EUB0000169b_PLK1. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). KINOMEscan. Retrieved from [Link]
Sources
- 1. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. youtube.com [youtube.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. Regorafenib - NCI [dctd.cancer.gov]
- 14. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Comparative Metabolic Stability of 1-Cyclohexyl-3-(4-methylphenyl)urea in Human Liver Microsomes
Executive Summary
The urea scaffold is a cornerstone in modern medicinal chemistry, integral to the design of a multitude of therapeutic agents, including potent kinase and soluble epoxide hydrolase (sEH) inhibitors[1]. However, the therapeutic viability of these molecules is heavily dictated by their pharmacokinetic (PK) profiles, specifically their resistance to hepatic degradation. This guide provides an in-depth, objective comparison of the metabolic stability of 1-Cyclohexyl-3-(4-methylphenyl)urea (CAS 89609-46-1) against alternative structural classes in Human Liver Microsomes (HLM), detailing the structural liabilities and the self-validating experimental protocols used to quantify them.
Mechanistic Overview: Structural Liabilities of the Urea Scaffold
Urea functionalities form highly stable, multiple hydrogen-bond networks with protein targets, driving target affinity[1]. However, the flanking substituents (aryl vs. aliphatic) determine the molecule's susceptibility to Phase I metabolism (oxidations, reductions, and hydrolyses)[2].
1-Cyclohexyl-3-(4-methylphenyl)urea is an asymmetric aryl-cycloalkyl urea. Its metabolic fate is governed by two distinct ring systems:
-
The p-Tolyl Ring (Aromatic): The aromatic ring, particularly one bearing an electron-donating methyl group, is a prime site for cytochrome P450 (CYP450) mediated modification. The benzylic methyl group is rapidly oxidized to a benzylic alcohol, which acts as a primary clearance mechanism[3].
-
The Cyclohexyl Ring (Aliphatic): Saturated aliphatic rings are generally more resistant to rapid oxidation than activated aromatic systems, typically undergoing slower, sterically hindered aliphatic hydroxylation[3].
Comparative Metabolic Stability Data
To objectively evaluate the performance of 1-Cyclohexyl-3-(4-methylphenyl)urea, we compare its intrinsic clearance ( CLint ) and half-life ( t1/2 ) against three structural analogs in a standardized HLM assay. Data from stability assays determine intrinsic clearance, which closely predicts in vivo hepatic clearance[2].
Table 1: Comparative in vitro Metabolic Stability (HLM Assay)
| Compound | Structural Class | Half-life ( t1/2 , min) | Intrinsic Clearance ( CLint , µL/min/mg) | Primary Metabolic Liability |
| 1,3-Di-p-tolylurea | Di-Aryl Urea | < 15 | > 90 | Rapid benzylic & aromatic oxidation |
| 1-Cyclohexyl-3-(4-methylphenyl)urea | Aryl-Cycloalkyl Urea | 35 | 45 | Benzylic oxidation (p-methyl group) |
| 1,3-Dicyclohexylurea (DCU) | Di-Aliphatic Urea | > 120 | < 10 | Highly stable (but poor solubility) |
| Optimized Analog (e.g., CF3 substitution) | Halogenated Aryl-Cycloalkyl | > 90 | < 15 | Sterically hindered / Deactivated ring |
Causality Analysis: The di-aryl urea exhibits the poorest stability due to the presence of two electron-rich p-tolyl rings, making it highly susceptible to CYP-mediated attack. Replacing one aromatic ring with a cyclohexyl group (as in 1-Cyclohexyl-3-(4-methylphenyl)urea) improves the half-life significantly, as the aliphatic ring acts as a partial metabolic shield. However, the remaining p-tolyl group still serves as a metabolic "soft spot." To further optimize stability, medicinal chemists often employ isosteric replacement (e.g., swapping the methyl group for a trifluoromethyl group) or substitute specific hydrogens with deuterium to strengthen the C-H bond via the kinetic isotope effect[4].
Metabolic Pathways
CYP450-mediated metabolic pathways of 1-Cyclohexyl-3-(4-methylphenyl)urea.
Self-Validating Experimental Protocol: HLM Assay
A robust metabolic stability assay must be a self-validating system. To ensure data integrity, the assay must include a positive control (e.g., Verapamil, known for rapid hepatic clearance) to confirm enzyme viability, and a negative control (minus-NADPH incubation) to confirm that parent compound depletion is strictly enzyme-mediated and not due to chemical instability or non-specific protein binding[5].
Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Step-by-Step Methodology & Causality
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), 1-Cyclohexyl-3-(4-methylphenyl)urea (final concentration 1 µM), and HLM (final protein concentration 0.5 mg/mL)[3].
-
Causality: The 1 µM concentration ensures the reaction operates under first-order kinetics ( [S]≪Km ), which is an absolute mathematical requirement for accurate intrinsic clearance ( CLint ) calculation.
-
-
Pre-incubation: Incubate the mixture at 37°C for 5-10 minutes[3].
-
Causality: Thermal equilibration prevents temperature-dependent kinetic lag phases upon reaction initiation, ensuring the calculated degradation rate is accurate from T0 .
-
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3].
-
Causality: CYP450 enzymes require continuous electron transfer to catalyze Phase I oxidations. The regenerating system maintains steady-state NADPH levels without causing product inhibition[2].
-
-
Time-Course Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes)[3].
-
Reaction Termination (Quenching): Stop the reaction at each time point by dispensing the aliquot into a cold organic solvent (e.g., acetonitrile) containing an internal standard[3].
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, completely halting enzymatic activity, while simultaneously precipitating the proteins and extracting the small-molecule analytes for downstream analysis.
-
-
Data Analysis: Centrifuge the quenched samples to pellet the proteins. Quantify the peak area of the parent compound in the supernatant via LC-MS/MS. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant ( k ) and calculate the half-life ( t1/2=0.693/k )[3].
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
